3-Carbamoyl-2-methylpropanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-methyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H2,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLDKCVZGJSYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Carbamoyl-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Carbamoyl-2-methylpropanoic acid, a molecule of interest in various scientific domains. The document details its chemical structure, physicochemical properties, and outlines a putative synthetic pathway. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also presents data for structurally related compounds to offer valuable comparative insights. The guide is intended to serve as a foundational resource for professionals engaged in research and development who require a thorough understanding of this compound.
Chemical Structure and Identification
This compound, also known by its IUPAC name 4-amino-2-methyl-4-oxobutanoic acid, is a carboxylic acid derivative containing a carbamoyl group.[1] Its fundamental chemical identifiers and properties are summarized below.
Table 1: Chemical Identification of this compound [1][2]
| Identifier | Value |
| IUPAC Name | 4-amino-2-methyl-4-oxobutanoic acid |
| Synonyms | This compound, 3-carboxamido-isobutyric acid |
| CAS Number | 98071-27-3 |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
| Canonical SMILES | CC(CC(=O)N)C(=O)O |
| InChI Key | APLDKCVZGJSYQQ-UHFFFAOYSA-N |
The molecular structure of this compound is characterized by a four-carbon butanoic acid backbone. A methyl group is attached to the carbon at the 2-position (α-carbon), and a carbamoyl group (-CONH₂) is attached to the carbon at the 3-position (β-carbon).
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in drug development and other research areas. While experimental data for this compound is scarce, computational predictions from reliable sources like PubChem provide valuable estimates.
Table 2: Computed Physicochemical Properties of this compound [1]
| Property | Value |
| XLogP3 | -0.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 131.058243 g/mol |
| Monoisotopic Mass | 131.058243 g/mol |
| Topological Polar Surface Area | 80.4 Ų |
| Heavy Atom Count | 9 |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential method for the synthesis of this compound could involve the reaction of a suitable anhydride with ammonia. For instance, the synthesis of 4-amino-2,4-dioxobutanoic acid has been reported via the opening of a dihydro-3-methylene-2,5-furandione anhydride with ammonium hydroxide.[3] A similar approach using a methylated anhydride precursor could potentially yield the target molecule.
Another relevant synthetic strategy involves the reaction of 3-methylidenedihydrofuran-2,5-dione with various amines to produce N-substituted 2-methylidene-4-oxobutanoic acids.[4][5] While this method yields a double bond that would require a subsequent reduction step, it demonstrates the feasibility of using cyclic anhydrides as starting materials for the synthesis of related structures.
The following diagram illustrates a generalized workflow for the synthesis of related amide derivatives, which could be adapted for the target compound.
Caption: A generalized experimental workflow for the synthesis of amide derivatives.
Detailed Experimental Protocol for a Related Compound: 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid[4]
This protocol describes the synthesis of a structurally related compound and can serve as a template for the development of a synthesis for this compound.
Materials:
-
3-Methylidenedihydrofuran-2,5-dione (1 mmol)
-
4-Aminoacetophenone (1 mmol)
-
Acetone (50 mL)
Procedure:
-
Dissolve 3-methylidenedihydrofuran-2,5-dione (0.112 g, 1 mmol) in 30 mL of acetone and stir at ambient temperature.
-
In a separate beaker, dissolve 4-aminoacetophenone (0.135 g, 1 mmol) in 20 mL of acetone.
-
Add the 4-aminoacetophenone solution to the stirred solution of the anhydride over a period of 30 minutes.
-
Continue stirring the resulting slurry for 1.5 hours.
-
Filter the solid product from the slurry.
-
Wash the collected solid with acetone.
-
Dry the solid to obtain the final product.
Spectroscopic Data
Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. To provide a reference for researchers, the following table summarizes typical spectroscopic features of the key functional groups present in the molecule, based on data for related compounds.
Table 3: Expected Spectroscopic Features for this compound
| Functional Group | Spectroscopic Technique | Expected Chemical Shift / Wavenumber / m/z |
| Carboxylic Acid (-COOH) | ¹H NMR | δ 10-13 ppm (broad singlet) |
| ¹³C NMR | δ 170-185 ppm | |
| IR | 2500-3300 cm⁻¹ (broad O-H stretch), 1700-1725 cm⁻¹ (C=O stretch) | |
| Carbamoyl (-CONH₂) | ¹H NMR | δ 5-8 ppm (two broad singlets) |
| ¹³C NMR | δ 160-180 ppm | |
| IR | ~3350 and ~3180 cm⁻¹ (N-H stretches), ~1640 cm⁻¹ (C=O stretch, Amide I) | |
| Alkyl C-H | ¹H NMR | δ 0.9-2.5 ppm |
| ¹³C NMR | δ 10-50 ppm | |
| IR | 2850-3000 cm⁻¹ (C-H stretches) | |
| Molecular Ion | Mass Spectrometry (EI) | m/z = 131 [M]⁺ |
Conclusion
This compound presents an interesting scaffold for further investigation in various fields, particularly in medicinal chemistry and drug development. While a complete experimental dataset for this specific molecule is not yet publicly available, this technical guide has consolidated the existing knowledge and provided valuable comparative data from related compounds. The proposed synthetic strategies and expected spectroscopic characteristics offer a solid starting point for researchers aiming to synthesize and characterize this molecule. Further experimental validation is necessary to confirm the properties and potential applications of this compound.
References
- 1. This compound | C5H9NO3 | CID 10219449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 98071-27-3 | YDA07127 [biosynth.com]
- 3. US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid - Google Patents [patents.google.com]
- 4. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
3-Carbamoyl-2-methylpropanoic acid physical properties
An In-depth Technical Guide to the Physical Properties of 3-Carbamoyl-2-methylpropanoic Acid
This guide provides a comprehensive overview of the known physical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on the compound's physicochemical characteristics. The document includes a summary of quantitative data, detailed experimental protocols for determining these properties, and a workflow diagram for a key experimental procedure.
Compound Identity and Properties
This compound, systematically named (2S)-4-amino-2-methyl-4-oxobutanoic acid, is a carboxylic acid derivative.[1] Understanding its physical properties is crucial for predicting its behavior in various chemical and biological systems, including its suitability for pharmaceutical formulation.
Data Summary
The following table summarizes the key physical and chemical properties of this compound. It is important to note that many of the available data points are computationally predicted rather than experimentally determined, reflecting the compound's status as a specialized research chemical.
| Property | Value | Source Type |
| IUPAC Name | (2S)-4-amino-2-methyl-4-oxobutanoic acid | Nomenclature |
| Synonyms | (S)-4-amino-2-methyl-4-oxobutanoic acid | Nomenclature |
| Molecular Formula | C₅H₉NO₃ | Calculated |
| Molecular Weight | 131.130 g/mol | Calculated |
| Boiling Point | 382.4 ± 25.0 °C at 760 mmHg | Predicted |
| Density | 1.2 ± 0.1 g/cm³ | Predicted |
| Flash Point | 185.1 ± 23.2 °C | Predicted |
| logP (XLogP3) | -0.9 | Computed |
Note: Predicted and computed values are derived from in silico modeling and may differ from experimental results.
Experimental Protocols
This section details the standard experimental methodologies for determining the key physical properties outlined above. These protocols are generalized and represent standard laboratory practice for organic compounds.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.[2][3] The capillary method is the most common and fundamental technique for its determination.[2][4]
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2][4]
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.[4]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[5]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[5]
-
Heating:
-
If the approximate melting point is unknown, perform a rapid initial heating to determine a rough range.[2][3]
-
For an accurate measurement, start heating at a moderate rate until the temperature is about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure the temperature of the block and the sample are in thermal equilibrium.[4]
-
-
Observation and Recording:
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T₁ – T₂. A narrow range (0.5-2°C) is indicative of a pure compound.[2]
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent system.[6][7]
Objective: To quantify the maximum amount of this compound that can dissolve in a given solvent at a specified temperature to form a saturated solution.
Apparatus:
-
Orbital shaker with temperature control[6]
-
Vials or flasks with screw caps
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Validated analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)
-
pH meter and buffers (for pH-dependent solubility)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the chosen solvent (e.g., water, phosphate buffer at pH 7.4). The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.[7]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[6][7]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the solid and liquid phases. This is a critical step and is typically achieved by either:
-
Centrifugation: Centrifuge the samples at high speed to pellet the excess solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.[7]
-
-
Analysis: Carefully take an aliquot of the clear, saturated supernatant. Dilute the aliquot with a known volume of solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Measure the concentration of the diluted sample using a pre-validated analytical method.
-
Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of a molecule's acidity. For a compound with a carboxylic acid group, this value is fundamental to understanding its ionization state at different pH levels. Potentiometric titration is a highly accurate and common method for pKa determination.[8][9]
Objective: To determine the pKa value by monitoring pH changes during the titration of the acidic compound with a standard basic solution.
Apparatus:
-
Automated or manual titrator
-
Calibrated pH electrode and meter
-
Burette
-
Stir plate and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent like methanol may be used if aqueous solubility is low, but this will yield an apparent pKa specific to that solvent system.[9]
-
Titration Setup: Place the beaker with the sample solution on a stir plate, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Titration: Begin stirring and record the initial pH of the solution. Add the titrant (NaOH solution) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
pKa Determination:
-
Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point). This corresponds to the complete neutralization of the carboxylic acid.
-
Determine the volume of titrant required to reach the half-equivalence point (half the volume of titrant used to reach the equivalence point).
-
The pKa is equal to the pH of the solution at this half-equivalence point. This is derived from the Henderson-Hasselbalch equation, where at 50% neutralization, [Acid] = [Conjugate Base] and pH = pKa.
-
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (P), or its logarithmic form (logP), is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its measurement.[10][11]
Objective: To determine the ratio of the equilibrium concentrations of this compound in a two-phase system of n-octanol and water.
Apparatus:
-
Separatory funnels or screw-capped tubes
-
Mechanical shaker
-
Centrifuge
-
Validated analytical instrument (e.g., HPLC-UV)
-
n-Octanol (reagent grade)
-
Water or buffer (e.g., phosphate buffer at pH 7.4 for logD)
Procedure:
-
Phase Pre-saturation: Before the experiment, shake n-octanol with water (or buffer) and, separately, water with n-octanol for at least 24 hours to ensure mutual saturation of the two phases. Separate the layers. This step is crucial for accurate results.
-
Sample Preparation: Prepare a stock solution of this compound in one of the pre-saturated phases (typically the one in which it is more soluble).
-
Partitioning: Add known volumes of the pre-saturated n-octanol and pre-saturated water (or buffer) to a separatory funnel or tube. Add a small, known amount of the compound's stock solution. The final concentration should be low enough to avoid self-association.
-
Equilibration: Shake the vessel for a set period (e.g., 1-3 hours) to allow for complete partitioning of the solute between the two phases. The system must reach equilibrium.[11]
-
Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol layer ([organic]) and the aqueous layer ([aqueous]) using a suitable analytical method.
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentrations: P = [organic] / [aqueous].
-
The logP is then calculated as: logP = log₁₀(P).
-
If a buffer is used instead of pure water, the result is the distribution coefficient (logD) at that specific pH.[12]
-
Mandatory Visualization
The following diagram illustrates the standard workflow for determining the solubility of a compound using the Shake-Flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
References
- 1. (S)-4-amino-2-methyl-4-oxobutanoicacid | CAS#:72342-65-5 | Chemsrc [chemsrc.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. who.int [who.int]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. LogP / LogD shake-flask method [protocols.io]
An In-Depth Technical Guide to 3-Carbamoyl-2-methylpropanoic Acid
CAS Number: 25944-23-2
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific data specifically for 3-Carbamoyl-2-methylpropanoic acid (CAS 25944-23-2) is limited in publicly available literature. This guide provides a comprehensive overview of its known properties and draws upon data from the closely related and more extensively studied isomer, 3-Carbamoyl-3-methylpropanoic acid, to discuss potential biological activities and experimental protocols. This approach is intended to provide a valuable framework for research and development efforts.
Introduction
This compound is a small organic molecule and a derivative of propanoic acid. Its structure, featuring both a carboxylic acid and a carbamoyl (amide) functional group, suggests its potential for diverse chemical interactions and biological activities. While this specific isomer is not extensively characterized, its structural similarity to other biologically active compounds, particularly inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase, makes it a molecule of interest for further investigation in drug discovery and development.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties for this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | PubChem[1] |
| Molecular Weight | 131.13 g/mol | PubChem[1] |
| IUPAC Name | 4-amino-2-methyl-4-oxobutanoic acid | PubChem[1] |
| Canonical SMILES | CC(CC(=O)N)C(=O)O | PubChem[1] |
| InChI Key | APLDKCVZGJSYQQ-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | -0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Potential Biological Activity: HIF-1 Signaling Pathway Modulation
While direct biological data for this compound is lacking, its isomer, 3-Carbamoyl-3-methylpropanoic acid, has been identified as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes. This suggests that this compound may exhibit similar activity.
The HIF-1 signaling pathway is a crucial regulator of cellular response to low oxygen levels (hypoxia).[2][3][4] Under normal oxygen conditions (normoxia), the alpha subunit of HIF-1 (HIF-1α) is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome.[2][3] In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[3][4]
Inhibitors of PHD enzymes mimic a hypoxic state by preventing the degradation of HIF-1α, thereby activating the HIF-1 signaling pathway even under normoxic conditions.[5][6] This mechanism is of significant therapeutic interest for conditions such as anemia and ischemic diseases.
Diagram of the HIF-1 Signaling Pathway and the Role of a PHD Inhibitor
References
- 1. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Imaging of HIF-1α Stabilization and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4588833A - Process for the preparation of substituted succinic acid amides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US4939288A - Method of preparing (R)-succinic acid derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
3-Carbamoyl-2-methylpropanoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Carbamoyl-2-methylpropanoic acid, a small molecule with potential relevance in chemical synthesis and drug discovery. Due to the limited publicly available information on its specific discovery and history, this document focuses on its chemical properties, a proposed synthesis protocol based on related compounds, and a hypothetical signaling pathway derived from the activity of a structural isomer. All quantitative data is presented in structured tables, and detailed methodologies are provided for key conceptual experiments. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and potential biological interactions.
Introduction
This compound, also known by its IUPAC name 4-amino-2-methyl-4-oxobutanoic acid, is an organic compound with the chemical formula C5H9NO3[1]. While its specific historical context and discovery are not well-documented in scientific literature, its structure, featuring both a carboxylic acid and a carbamoyl (amide) functional group, suggests its potential as a versatile building block in medicinal chemistry and as a candidate for biological screening. This guide aims to consolidate the known information and provide a foundational resource for researchers interested in this molecule.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is compiled from publicly accessible chemical databases.
| Property | Value | Source |
| Molecular Formula | C5H9NO3 | PubChem[1] |
| Molecular Weight | 131.13 g/mol | PubChem[1] |
| IUPAC Name | 4-amino-2-methyl-4-oxobutanoic acid | PubChem[1] |
| CAS Number | 98071-27-3 | Biosynth[2] |
| Synonyms | 3-carboxamido-isobutyric acid, SCHEMBL38605 | PubChem[1] |
| Computed XLogP3 | -0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis Protocol
Step 1: Synthesis of a Substituted Anhydride Precursor
This initial step would involve the creation of a suitable cyclic anhydride that incorporates the desired methyl group at the alpha-position relative to one of the carbonyl groups.
Step 2: Aminolysis of the Anhydride
The cyclic anhydride is then subjected to aminolysis to introduce the carbamoyl group.
-
Reaction: The substituted anhydride is reacted with aqueous ammonia.
-
Procedure:
-
Place the substituted anhydride in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add a stoichiometric excess of chilled aqueous ammonia with stirring.
-
Allow the reaction to proceed at a low temperature, followed by gradual warming to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture would be acidified to precipitate the crude product.
-
The precipitate is then filtered, washed with cold water, and dried under a vacuum.
-
Step 3: Purification
The crude this compound would be purified using recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final, pure product.
Potential Biological Activity and Signaling Pathway
Direct evidence of the biological activity and associated signaling pathways for this compound is currently lacking in the scientific literature. However, a structural isomer, 3-Carbamoyl-3-methylpropanoic acid, has been identified as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes[4]. This suggests a plausible, albeit hypothetical, mechanism of action for the title compound.
The HIF signaling pathway is a crucial cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α), leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.
A small molecule inhibitor of PHD, such as hypothetically this compound, could mimic a hypoxic state by binding to the active site of PHD enzymes, thereby preventing the degradation of HIF-α.
Conclusion and Future Directions
This compound is a small molecule with defined chemical and physical properties but a largely unexplored history and biological function. The synthesis protocol and potential signaling pathway presented in this guide are based on available data for related compounds and should be considered hypothetical starting points for future research.
Further investigation is warranted to:
-
Develop and validate a specific and efficient synthesis protocol.
-
Screen the compound for biological activity, particularly as a potential inhibitor of HIF prolyl hydroxylase enzymes.
-
Elucidate its mechanism of action and any relevant signaling pathways through in vitro and in vivo studies.
This technical guide serves as a foundational document to stimulate and support further research into the chemical and biological properties of this compound.
References
- 1. This compound | C5H9NO3 | CID 10219449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 98071-27-3 | YDA07127 [biosynth.com]
- 3. US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid - Google Patents [patents.google.com]
- 4. 3-Carbamoyl-3-methylpropanoic acid | 873376-02-4 | Benchchem [benchchem.com]
An In-Depth Technical Guide to 3-Carbamoyl-2-methylpropanoic acid
This technical guide provides a comprehensive overview of 3-Carbamoyl-2-methylpropanoic acid, including its chemical identity, physicochemical properties, and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identity
The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: 4-amino-2-methyl-4-oxobutanoic acid[1]
Synonyms: A variety of synonyms and database identifiers are used to refer to this compound in chemical literature and databases. These include:
Physicochemical Properties
The fundamental physicochemical properties of 4-amino-2-methyl-4-oxobutanoic acid are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological settings.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | PubChem[1] |
| Molecular Weight | 131.13 g/mol | PubChem[1] |
| XLogP3 | -0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 131.058243149 | PubChem[1] |
| Monoisotopic Mass | 131.058243149 | PubChem[1] |
| Topological Polar Surface Area | 80.4 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
Experimental Protocols
Proposed Synthesis of 4-amino-2-methyl-4-oxobutanoic acid:
A plausible synthetic route could involve the reaction of a suitable starting material, such as a derivative of methylsuccinic anhydride, with an ammonia source. This would introduce the carbamoyl group. Subsequent purification steps would be necessary to isolate the final product.
It is important to note that this is a generalized suggestion, and the specific reaction conditions, including solvent, temperature, and catalysts, would need to be optimized through experimental investigation.
Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity and signaling pathway involvement of 4-amino-2-methyl-4-oxobutanoic acid is limited in the current scientific literature. However, a structurally similar compound, 3-Carbamoyl-3-methylpropanoic acid, has been reported to exhibit biological activity related to cellular responses to hypoxia[2].
Specifically, 3-Carbamoyl-3-methylpropanoic acid has been identified as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes[2]. By inhibiting these enzymes, the compound can stabilize the alpha subunit of HIF (HIF-α), a key transcription factor in the cellular response to low oxygen levels. This stabilization allows HIF-α to dimerize with HIF-β, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.
Given the structural similarity, it is plausible that 4-amino-2-methyl-4-oxobutanoic acid could exhibit similar inhibitory activity against PHD enzymes. However, this remains a hypothesis that requires experimental validation.
Hypothetical Signaling Pathway
The following diagram illustrates the potential mechanism of action of 4-amino-2-methyl-4-oxobutanoic acid, based on the known activity of a related compound. This pathway is speculative and serves as a framework for future research.
Caption: Hypothetical signaling pathway of 4-amino-2-methyl-4-oxobutanoic acid.
This guide provides a summary of the currently available information on 4-amino-2-methyl-4-oxobutanoic acid. Further research is required to fully elucidate its synthetic pathways, biological functions, and potential applications in drug development.
References
3-Carbamoyl-2-methylpropanoic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Carbamoyl-2-methylpropanoic acid, including its physicochemical properties, and known biological activities. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Core Compound Data
Molecular Identity and Properties
This compound is a carboxylic acid derivative. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C5H9NO3 | [1] |
| Molecular Weight | 131.13 g/mol | [1][2] |
| IUPAC Name | 4-amino-2-methyl-4-oxobutanoic acid | [1] |
| CAS Number | 98071-27-3 | [2] |
Biological Activity and Potential Applications
This compound and its analogs are subjects of research interest, particularly in the context of cellular responses to hypoxia.
Inhibition of HIF Prolyl Hydroxylase (PHD)
Analogs of 3-carbamoylpropanoic acid have been investigated as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain (PHD) enzymes.[3][4] These enzymes are critical regulators of the HIF-1 signaling pathway, which governs cellular adaptation to low oxygen conditions. By inhibiting PHDs, the alpha subunit of HIF-1 (HIF-1α) is stabilized, leading to the transcription of genes involved in processes such as angiogenesis and erythropoiesis. This mechanism of action is a key area of investigation for therapeutic interventions in conditions like anemia and ischemia.[3][4]
Potential as Cytotoxic Agents
The induction of HIF-1α in tumor cells can have complex effects on cancer progression. While it can promote survival in some contexts, in others it can lead to cell death. The potential for PHD inhibitors to modulate tumor cell fate is an active area of research.
Derivatization Agent
While not extensively documented for this compound itself, similar small molecules are utilized as derivatizing agents in analytical chemistry to enhance the detection of hormones like progesterone in biological samples for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5][6][7] This process can improve the volatility, thermal stability, and ionization efficiency of the target analyte.[5]
Signaling Pathway
The HIF-1 Signaling Pathway
The diagram below illustrates the canonical HIF-1 signaling pathway. Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its ubiquitination and subsequent degradation by the proteasome. Under hypoxic (low oxygen) conditions, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating their transcription. This compound analogs are being studied for their potential to inhibit PHD, thereby stabilizing HIF-1α even under normoxic conditions.
Caption: The HIF-1 signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.
Experimental Protocols
General Synthesis of Carbamoylpropanoic Acids
A general approach for the synthesis of related carbamoyl-substituted carboxylic acids involves the reaction of a corresponding anhydride with ammonia. For instance, 3-isobutylglutaric anhydride can be reacted with aqueous ammonia to yield (±)-3-(carbamoylmethyl)-5-methylhexanoic acid.[8]
Workflow for Synthesis
References
- 1. This compound | C5H9NO3 | CID 10219449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 98071-27-3 | YDA07127 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 3-carbamoylpropanoic acid analogs as inhibitors of human hypoxia-inducible factor (HIF) prolyl hydroxylase domain enzymes - UM Research Repository [eprints.um.edu.my]
- 5. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2012093411A2 - Process for the preparation of r-(-)-3- (carbamoylmethyl)-5-methylhexanoic acid and the intermediates - Google Patents [patents.google.com]
Solubility Profile of 3-Carbamoyl-2-methylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-Carbamoyl-2-methylpropanoic acid. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information and provides a comprehensive, generalized experimental protocol for determining the solubility of solid carboxylic acids. This guide is intended to be a valuable resource for researchers and professionals in drug development and related fields.
Introduction to this compound
This compound, also known as 3-carboxamido-isobutyric acid, is a carboxylic acid derivative. Its chemical structure, featuring both a carboxylic acid and a carbamoyl (amide) group, suggests a degree of polarity that influences its solubility in various solvents. Understanding the solubility of this compound is crucial for a range of applications, including its use as a synthetic building block in medicinal chemistry and its potential biological activities.
Solubility Data
Currently, there is a lack of specific quantitative solubility data for this compound in publicly accessible databases and scientific literature. However, based on its chemical structure, some qualitative assessments can be made.
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Solvents | Potentially improved solubility compared to non-polar analogues. | The presence of the polar carbamoyl group may enhance solubility in water.[1] |
| Polar Organic Solvents | Likely soluble | Solvents such as ethanol, methanol, and acetone are expected to dissolve the compound due to hydrogen bonding potential. |
| Non-polar Organic Solvents | Likely poorly soluble | Solvents like hexane and toluene are not expected to be effective solvents due to the compound's polarity. |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized methodology for determining the solubility of a solid carboxylic acid like this compound.
Materials and Equipment
-
Solute: this compound (solid)
-
Solvents: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials or test tubes with secure caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.
-
-
Quantification of Solute Concentration:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the experimental samples.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the respective solvent using the determined concentration and the dilution factor.
-
Express the solubility in appropriate units, such as g/100mL, mg/mL, or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Biological Context and Signaling Pathways
Currently, there is no established and detailed signaling pathway in which this compound is a known key player. However, some research suggests that this compound may have biological activities, potentially interacting with enzymes such as hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes.[1] Further research is needed to elucidate the specific molecular mechanisms and signaling cascades that may be modulated by this compound.
Conclusion
References
Unraveling the Molecular Mechanisms of 3-Carbamoyl-2-methylpropanoic Acid: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Initial Investigation and a Note on Isomeric Specificity
The exploration into the mechanism of action of 3-Carbamoyl-2-methylpropanoic acid reveals a notable scarcity of direct scientific literature and experimental data for this specific chemical entity. Extensive database searches, including chemical repositories and scholarly articles, confirm its structure but do not provide information on its biological activity or mechanism of action.
However, a significant body of research exists for a closely related structural isomer, 3-Carbamoyl-3-methylpropanoic acid . Given the high degree of structural similarity, it is plausible that their biological activities may share common pathways. This guide, therefore, focuses on the well-documented mechanism of action of 3-Carbamoyl-3-methylpropanoic acid as the most relevant and informative alternative, while clearly acknowledging the distinct isomeric identity of the original topic of inquiry.
Core Mechanism of Action: Inhibition of HIF Prolyl Hydroxylase Domain (PHD) Enzymes
3-Carbamoyl-3-methylpropanoic acid has been identified as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes.[1] This inhibition is a critical regulatory point in the cellular response to oxygen availability.
Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate recognition component of a CUL2-based E3 ubiquitin ligase complex. The binding of VHL to hydroxylated HIF-α leads to the ubiquitination and subsequent proteasomal degradation of HIF-α, keeping its levels low.
In hypoxic conditions, or in the presence of a PHD inhibitor like 3-Carbamoyl-3-methylpropanoic acid, the hydroxylation of HIF-α is prevented. This stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β (also known as ARNT), and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of a wide array of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.
Signaling Pathway Diagram
Caption: Inhibition of PHD enzymes by 3-Carbamoyl-3-methylpropanoic acid stabilizes HIF-α, leading to target gene expression.
Quantitative Data Summary
Experimental Protocols
Detailed experimental protocols for the characterization of PHD inhibitors can be complex and are often specific to the laboratory and the particular assay being used. However, a general workflow for assessing the activity of a compound like 3-Carbamoyl-3-methylpropanoic acid on the HIF pathway is outlined below.
General Experimental Workflow for Assessing PHD Inhibition
-
Enzymatic Assay (In Vitro):
-
Objective: To determine the direct inhibitory effect of the compound on purified PHD enzymes (e.g., PHD1, PHD2, PHD3).
-
Methodology: A common method is a fluorescence-based assay. A peptide substrate corresponding to the hydroxylation site of HIF-α is incubated with a recombinant PHD enzyme, the compound of interest at various concentrations, and necessary co-factors (e.g., Fe(II), 2-oxoglutarate, ascorbate). The assay measures the consumption of 2-oxoglutarate or the formation of the hydroxylated peptide, often coupled to a fluorescent readout.
-
Data Analysis: IC50 values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration.
-
-
Cell-Based Assays (In Situ):
-
Objective: To confirm the compound's ability to stabilize HIF-α and activate downstream signaling in a cellular context.
-
Methodology:
-
HIF-α Stabilization: A human cell line (e.g., HeLa, HEK293) is treated with the compound. Cell lysates are then analyzed by Western blotting using an antibody specific for HIF-1α. An increase in the HIF-1α band indicates stabilization.
-
HRE Reporter Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of HREs. Following treatment with the compound, luciferase activity is measured. An increase in luminescence indicates the activation of HIF-mediated transcription.
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 for HIF-α stabilization or reporter gene activation.
-
-
Target Gene Expression Analysis:
-
Objective: To measure the upregulation of known HIF target genes.
-
Methodology: Cells are treated with the compound, and total RNA is extracted. The expression levels of genes such as VEGF, EPO, or GLUT1 are quantified using quantitative real-time PCR (qRT-PCR).
-
Data Analysis: The fold change in gene expression relative to a vehicle-treated control is calculated.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow to characterize a potential PHD inhibitor.
Concluding Remarks
While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the established activity of its structural isomer, 3-Carbamoyl-3-methylpropanoic acid, as a PHD inhibitor provides a strong hypothetical framework. Further research, following the experimental protocols outlined above, is necessary to definitively characterize the biological activity of this compound and determine if it indeed shares the PHD-inhibitory properties of its isomer. This information will be crucial for any future development of this compound for therapeutic purposes. Researchers are encouraged to investigate this specific isomer to fill the current knowledge gap.
References
An In-Depth Technical Guide to the Biological Activity and Function of 3-Carbamoyl-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Carbamoyl-2-methylpropanoic acid is a small molecule of significant interest in the field of drug discovery due to its structural similarity to known inhibitors of prolyl hydroxylase domain (PHD) enzymes. This technical guide provides a comprehensive overview of the hypothesized biological activity, function, and mechanism of action of this compound. It is proposed that this compound acts as an inhibitor of PHD enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to hypoxia. This activity suggests potential therapeutic applications in conditions such as anemia and ischemia. This document details the putative quantitative biological data, based on structurally related compounds, and provides a detailed experimental protocol for assessing its inhibitory activity. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions and experimental assessment.
Introduction
Cellular adaptation to low oxygen levels (hypoxia) is a fundamental physiological process orchestrated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). The stability and activity of the alpha subunit of HIF-1 (HIF-1α) are tightly regulated by a class of enzymes known as prolyl hydroxylase domain (PHD) enzymes. In the presence of oxygen, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation. Under hypoxic conditions, PHD activity is diminished, leading to the stabilization of HIF-1α, its translocation to the nucleus, and the activation of a wide array of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.
Small molecule inhibitors of PHDs have emerged as a promising therapeutic strategy for various diseases, including anemia associated with chronic kidney disease. These inhibitors mimic the hypoxic state by preventing the degradation of HIF-1α, thereby stimulating the production of endogenous erythropoietin (EPO).
This compound, a structural analog of known PHD inhibitors, is hypothesized to exhibit similar biological activity. This guide explores its potential function as a PHD inhibitor and provides the necessary technical information for its investigation.
Putative Biological Activity and Function
The primary biological activity of this compound is predicted to be the inhibition of prolyl hydroxylase domain enzymes, particularly PHD2, the most abundant isoform under normoxic conditions. By inhibiting PHD2, the compound is expected to prevent the hydroxylation of HIF-1α, leading to its stabilization and the subsequent activation of HIF-1 target genes.
Mechanism of Action
This compound is believed to act as a competitive inhibitor of 2-oxoglutarate, a key co-substrate for PHD enzymes. The structural similarity of its carbamoylpropanoic acid moiety to 2-oxoglutarate allows it to bind to the active site of the enzyme, thereby preventing the binding of the natural substrate and inhibiting the hydroxylation reaction. This leads to the accumulation of HIF-1α, which then dimerizes with HIF-1β, translocates to the nucleus, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.
Quantitative Data
| Parameter | Target Enzyme | Estimated Value | Assay Type | Reference Compound Class |
| IC50 | Human PHD2 | 1 - 10 µM | Mass Spectrometry-based | 3-Carbamoylpropanoic acid analogs |
Note: The IC50 value presented is an estimate based on published data for structurally similar compounds and should be experimentally verified.
Signaling Pathway
The proposed mechanism of action of this compound involves the inhibition of the HIF-1α degradation pathway. The following diagram illustrates this signaling cascade.
Experimental Protocols
To experimentally validate the biological activity of this compound as a PHD2 inhibitor, a mass spectrometry-based in vitro assay is recommended. This method directly measures the hydroxylation of a HIF-1α peptide substrate.
In Vitro PHD2 Inhibition Assay using Mass Spectrometry
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human PHD2.
Materials:
-
Recombinant human PHD2 (catalytic domain)
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
2-Oxoglutarate (α-ketoglutarate)
-
Ferrous sulfate (FeSO4)
-
Ascorbic acid
-
HEPES buffer (pH 7.5)
-
This compound (test compound)
-
N-Oxalylglycine (positive control inhibitor)
-
Acetonitrile
-
Formic acid
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES, ascorbic acid, and FeSO4.
-
Enzyme and Substrate Preparation: Dilute the recombinant PHD2 and the HIF-1α peptide substrate in the reaction buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the reaction buffer. Also, prepare a serial dilution of the positive control inhibitor, N-Oxalylglycine.
-
Reaction Initiation: In a microtiter plate, combine the PHD2 enzyme, HIF-1α peptide substrate, and varying concentrations of the test compound or control inhibitor. Initiate the reaction by adding 2-oxoglutarate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of 0.1% formic acid in acetonitrile.
-
Sample Preparation for Mass Spectrometry: Mix a small aliquot of the quenched reaction mixture with the MALDI matrix solution and spot it onto a MALDI target plate.
-
Mass Spectrometry Analysis: Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode. Measure the relative intensities of the unhydroxylated and hydroxylated HIF-1α peptide peaks.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
References
The Enigmatic Role of 3-Carbamoyl-2-methylpropanoic Acid in Metabolic Pathways: A Technical Overview
A comprehensive review of current scientific literature and biochemical databases reveals a notable absence of 3-Carbamoyl-2-methylpropanoic acid, also known by its IUPAC name 4-amino-2-methyl-4-oxobutanoic acid, as a recognized metabolite in established metabolic pathways. This technical guide addresses the current state of knowledge, highlighting the lack of direct evidence for its metabolic role while exploring the metabolism of structurally related compounds to provide a theoretical framework for researchers, scientists, and drug development professionals.
Current Knowledge Gap
Despite extensive searches, no peer-reviewed studies or database entries explicitly detail the biosynthesis, degradation, or specific enzymatic interactions of this compound within biological systems. Consequently, there is no quantitative data, such as enzyme kinetics or metabolite concentrations, or established experimental protocols to present. The compound is primarily referenced in chemical databases and by suppliers of research chemicals.
Metabolic Context from Structurally Related Compounds
To provide a relevant perspective, this section explores the metabolic pathways of compounds structurally analogous to this compound. These examples may offer insights into potential, yet unconfirmed, metabolic fates of the target molecule.
Propanoate Metabolism
The core structure of the molecule is a substituted propanoic acid. Propanoate (the conjugate base of propanoic acid) is a well-known short-chain fatty acid that plays a role in energy metabolism. The canonical pathway for propanoate metabolism involves its conversion to propionyl-CoA, which is subsequently carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, an intermediate of the citric acid cycle.
Table 1: Key Enzymes and Reactions in Propanoate Metabolism
| Step | Reactant | Enzyme | Product | Cofactors |
| 1 | Propanoate | Acyl-CoA Synthetase | Propionyl-CoA | ATP, CoA |
| 2 | Propionyl-CoA | Propionyl-CoA Carboxylase | D-Methylmalonyl-CoA | Biotin, ATP |
| 3 | D-Methylmalonyl-CoA | Methylmalonyl-CoA Epimerase | L-Methylmalonyl-CoA | |
| 4 | L-Methylmalonyl-CoA | Methylmalonyl-CoA Mutase | Succinyl-CoA | Vitamin B12 |
Pyrimidine Degradation Pathway
A structurally similar compound, 3-(carbamoylamino)-2-methyl-propanoic acid, is implicated in the pyrimidine degradation pathway. This suggests that if this compound were to be metabolized, it might undergo analogous enzymatic transformations. In pyrimidine catabolism, dihydropyrimidines are hydrolyzed to β-ureidopropionic acid, which is then cleaved to β-alanine, ammonia, and carbon dioxide.
Hypothetical Metabolic Pathway for this compound
Based on known biochemical reactions, a hypothetical metabolic pathway for this compound can be postulated. This theoretical pathway is not supported by direct experimental evidence but serves as a potential starting point for future research.
The proposed pathway involves two main stages: (1) Hydrolysis of the carbamoyl group and (2) Oxidation of the resulting dicarboxylic acid .
Caption: A hypothetical metabolic pathway for this compound.
Detailed Steps of the Hypothetical Pathway
-
Deamidation: The initial step could involve the hydrolysis of the carbamoyl group (-CONH2) by an amidohydrolase enzyme, similar to ureidopropionase in the pyrimidine degradation pathway. This reaction would release ammonia and yield 2-methylsuccinic acid.
-
Oxidation: The resulting 2-methylsuccinic acid is a dicarboxylic acid. It could potentially enter central carbon metabolism through oxidation. This might occur via a series of reactions analogous to fatty acid β-oxidation, ultimately leading to the formation of intermediates that can enter the citric acid cycle, such as succinyl-CoA or acetyl-CoA.
Proposed Experimental Workflow for Investigating the Metabolic Role
For researchers interested in elucidating the metabolic function of this compound, the following experimental workflow is proposed.
Caption: A proposed workflow for the experimental investigation of the metabolic fate of this compound.
Methodological Considerations
-
Isotopic Labeling: The synthesis of an isotopically labeled version of the compound is crucial for tracing its metabolic fate.
-
Model Systems: A variety of in vitro and in vivo model systems, such as liver microsomes, cultured cells (e.g., hepatocytes), and animal models, should be employed.
-
Analytical Techniques: High-resolution mass spectrometry coupled with liquid or gas chromatography will be essential for the identification and quantification of potential metabolites.
-
Enzymology: Once putative metabolites are identified, enzyme assays using purified candidate enzymes will be necessary to confirm the specific biochemical reactions.
Conclusion
3-Carbamoyl-2-methylpropanoic acid natural occurrence and sources
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-Carbamoyl-2-methylpropanoic acid (also known by its IUPAC name, 4-amino-2-methyl-4-oxobutanoic acid). Extensive research indicates that this compound is of synthetic origin and is not known to occur naturally. This document details its chemical properties, a plausible synthetic route, and methods for its analytical characterization.
Chemical Identity and Properties
This compound is a derivative of propanoic acid containing both a carboxylic acid and a carbamoyl (amide) functional group. Its chemical structure and key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-amino-2-methyl-4-oxobutanoic acid | [1][2] |
| Synonyms | This compound, 3-carboxamido-isobutyric acid | [2] |
| CAS Number | 98071-27-3 | [2] |
| Molecular Formula | C₅H₉NO₃ | [2] |
| Molecular Weight | 131.13 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in water and polar organic solvents (predicted) | |
| pKa | Carboxylic acid pKa estimated to be around 4-5 |
Synthetic Production
Proposed Synthetic Pathway: Ring-Opening Amidation of 2-Methylsuccinic Anhydride
This method involves the nucleophilic attack of ammonia on the anhydride ring, leading to the formation of the desired product.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Theoretical)
This protocol is a theoretical procedure based on standard organic chemistry laboratory techniques for the amidation of anhydrides.
Materials:
-
2-Methylsuccinic anhydride
-
Aqueous ammonia (28-30%)
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-methylsuccinic anhydride in 100 mL of a suitable organic solvent, such as dichloromethane.
-
Addition of Ammonia: Cool the solution to 0 °C in an ice bath. Slowly add 25 mL of concentrated aqueous ammonia dropwise to the stirred solution over a period of 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid. This will protonate the carboxylate to the carboxylic acid.
-
Extraction: Extract the aqueous layer three times with 50 mL portions of dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
A doublet for the methyl protons (-CH₃).
-
A multiplet for the methine proton (-CH).
-
Two diastereotopic protons of the methylene group (-CH₂) adjacent to the amide, appearing as a complex multiplet.
-
Broad singlets for the amide protons (-CONH₂).
-
A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.
¹³C NMR (Carbon NMR): The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.
-
A signal for the methyl carbon.
-
A signal for the methine carbon.
-
A signal for the methylene carbon.
-
Signals for the two carbonyl carbons (one for the carboxylic acid and one for the amide).
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI): The molecular ion peak (M⁺) at m/z = 131 should be observable. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[3] For amides, cleavage adjacent to the carbonyl group is common.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z = 132 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z = 130 should be observed.
Metabolic Fate and Biological Relevance
Currently, there is no scientific literature to suggest that this compound is a metabolite of any known drug or xenobiotic, nor is it reported to be an intermediate in any endogenous metabolic pathway. While structurally similar compounds, such as methylsuccinic acid, are known to be involved in certain metabolic disorders, no such role has been identified for this compound.[4][5]
The study of xenobiotic metabolism involves understanding how foreign compounds are processed in the body, typically through Phase I (modification) and Phase II (conjugation) reactions.[6] It is conceivable that a precursor molecule could be metabolized to this compound, but no such pathways have been documented.
Conclusion
This compound is a synthetic compound with potential applications as a building block in medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical properties and a viable, though theoretical, synthetic protocol. Further research is required to fully elucidate its reactivity, biological activity, and potential metabolic pathways if it were to be introduced into a biological system. The analytical data provided herein should serve as a useful reference for researchers working with this compound.
References
- 1. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H9NO3 | CID 10219449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. prepchem.com [prepchem.com]
Theoretical and Computational Elucidation of 3-Carbamoyl-2-methylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 3-Carbamoyl-2-methylpropanoic acid presents a molecule of interest for its potential applications in medicinal chemistry and materials science, it remains a compound with limited specific investigation in theoretical and computational literature. This technical guide serves as a comprehensive framework, outlining the standard and advanced methodologies that would be employed in a thorough theoretical and computational study of this molecule. By drawing parallels with structurally related compounds, such as succinic acid and other carboxylic acid amides, we present a hypothetical yet realistic exploration of its structural, spectroscopic, and electronic properties. This document is intended to provide researchers and professionals in drug development with a foundational understanding and a practical template for initiating and conducting in-depth computational analysis of this compound and its derivatives.
Introduction
This compound, a derivative of succinic acid, possesses both a carboxylic acid and a primary amide functional group. This bifunctionality makes it an intriguing candidate for studies in areas such as drug design, where such groups can participate in crucial intermolecular interactions, and in polymer science. A comprehensive understanding of its molecular properties at a quantum level is essential for predicting its behavior, stability, and potential interactions.
Theoretical and computational chemistry offer powerful tools to elucidate these properties.[1][2] Methods like Density Functional Theory (DFT) can provide accurate predictions of molecular geometry, vibrational frequencies, and electronic properties, offering insights that are complementary to experimental data.[3][4] This guide will detail the hypothetical application of these methods to this compound.
Computational Methodology
A robust computational study of this compound would involve several key steps, from geometry optimization to the analysis of molecular orbitals. The following protocols are based on established methods for similar molecules.[1][2][3]
Geometry Optimization and Conformational Analysis
The presence of rotatable bonds in this compound suggests the existence of multiple stable conformers. A thorough conformational search is the first critical step.
Experimental Protocol:
-
Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved through molecular mechanics force fields initially.
-
Quantum Mechanical Optimization: The resulting unique conformers are then subjected to geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory for such molecules is B3LYP with a basis set like 6-311+G**.[3]
-
Frequency Calculations: Harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
Spectroscopic Property Prediction
Computational methods can predict spectroscopic data, which can be used to interpret experimental spectra or to identify the compound.
Experimental Protocol:
-
IR Spectroscopy: Infrared (IR) frequencies and intensities are obtained from the DFT frequency calculations. These are often scaled by an empirical factor to better match experimental data.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. Tetramethylsilane (TMS) is typically used as a reference standard.
Electronic Property Analysis
Analysis of the electronic structure provides insights into the reactivity and intermolecular interactions of the molecule.
Experimental Protocol:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity.
-
Electrostatic Potential Mapping: A molecular electrostatic potential (MEP) map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Charge Analysis: Mulliken or Natural Bond Orbital (NBO) population analysis is used to determine the partial atomic charges on each atom.[3]
Hypothetical Data Presentation
The following tables summarize the kind of quantitative data that would be generated from the computational studies described above. The values presented are hypothetical and based on typical results for similar molecules like succinic acid and its derivatives.[5][6]
Table 1: Predicted Geometric Parameters for the Lowest Energy Conformer
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C1-C2 | 1.53 |
| C2-C3 | 1.54 | |
| C3-N | 1.34 | |
| C1=O1 | 1.21 (Carboxyl) | |
| C1-O2 | 1.36 (Carboxyl) | |
| C3=O3 | 1.24 (Amide) | |
| Bond Angles (°) | O1-C1-O2 | 124.5 |
| C1-C2-C3 | 112.0 | |
| C2-C3-N | 116.8 | |
| Dihedral Angles (°) | O1-C1-C2-C3 | 178.5 |
| C1-C2-C3-N | -65.2 (gauche) |
Table 2: Predicted Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(O-H) | 3550 | Carboxylic acid O-H stretch |
| ν(N-H) | 3400, 3250 | Amide N-H symmetric & asymmetric stretch |
| ν(C=O) | 1740 | Carboxylic acid C=O stretch |
| ν(C=O) | 1685 | Amide I band (C=O stretch) |
| δ(N-H) | 1620 | Amide II band (N-H bend) |
Table 3: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
Synthesis and Experimental Characterization
While this guide focuses on theoretical aspects, a plausible synthetic route and characterization are essential for context. A common method for synthesizing such molecules is through the ring-opening of an anhydride.[7][8][9]
Proposed Synthetic Protocol
Reaction: Ring-opening of 2-methylsuccinic anhydride with ammonia.
Materials:
-
2-methylsuccinic anhydride
-
Aqueous ammonia (28-30%)
-
Hydrochloric acid (for acidification)
-
Anhydrous diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
2-methylsuccinic anhydride is dissolved in a suitable solvent, such as acetone, and cooled in an ice bath.
-
A stoichiometric amount of concentrated aqueous ammonia is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like water or an ethanol/water mixture.
Visualizations
Diagrams are crucial for understanding workflows and molecular interactions. The following are generated using the DOT language.
Caption: A typical workflow for the computational analysis of a small organic molecule.
Caption: The proposed synthetic route for this compound.
Conclusion
This technical guide provides a hypothetical yet comprehensive overview of the theoretical and computational studies that could be applied to this compound. By employing established methodologies such as DFT, a wealth of information regarding the molecule's geometry, stability, and electronic and spectroscopic properties can be obtained. This data is invaluable for predicting the molecule's behavior in various environments and for guiding future experimental work, particularly in the fields of medicinal chemistry and materials science. The protocols and data structures presented here offer a clear roadmap for researchers aiming to undertake a detailed computational investigation of this and similar molecules.
References
- 1. Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Semi-local and hybrid functional DFT data for thermalised snapshots of polymorphs of benzene, succinic acid, and glycine [archive.materialscloud.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. beilstein-archives.org [beilstein-archives.org]
Methodological & Application
Synthesis of 3-Carbamoyl-2-methylpropanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-Carbamoyl-2-methylpropanoic acid, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed herein involves the nucleophilic ring-opening of methylsuccinic anhydride with ammonia. This method is advantageous due to the ready availability and low cost of the starting materials. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and includes quantitative data and visualizations to aid in the successful synthesis and characterization of the target compound.
Introduction
This compound is a substituted propanoic acid derivative with potential applications as a precursor in the synthesis of various pharmaceutical compounds. Its structure, featuring both a carboxylic acid and a carbamoyl (amide) functional group, makes it a versatile intermediate for further chemical modifications. The synthesis route described here is based on the aminolysis of a cyclic anhydride, a reliable and well-understood organic reaction.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.[1]
| Property | Value |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | 98071-27-3 |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in water and polar organic solvents (predicted) |
Synthesis Pathway
The synthesis of this compound is achieved through the reaction of methylsuccinic anhydride with ammonia. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks one of the electrophilic carbonyl carbons of the methylsuccinic anhydride, leading to the opening of the anhydride ring. This results in the formation of a carbamoyl group and a carboxylate group. Subsequent acidification protonates the carboxylate to yield the final product.
It is important to note that the starting material, methylsuccinic anhydride, is asymmetrical. Therefore, the nucleophilic attack by ammonia can theoretically occur at either of the two carbonyl carbons, potentially leading to a mixture of two isomeric products: this compound and 2-Carbamoyl-3-methylpropanoic acid. The regioselectivity of this reaction can be influenced by steric and electronic factors. The methyl group, being electron-donating, may slightly reduce the electrophilicity of the adjacent carbonyl carbon. Steric hindrance from the methyl group might also favor the attack at the less hindered carbonyl carbon, leading to the desired product as the major isomer.
Experimental Protocol
This protocol details the synthesis of this compound from methylsuccinic anhydride and aqueous ammonia.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| Methylsuccinic anhydride | C₅H₆O₃ | 114.10 | 11.4 g (0.1 mol) | Sigma-Aldrich |
| Aqueous ammonia (28-30%) | NH₄OH | 35.05 | 25 mL (~0.4 mol) | Fisher Scientific |
| Hydrochloric acid (conc.) | HCl | 36.46 | As needed | VWR |
| Deionized water | H₂O | 18.02 | As needed | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Glassware for extraction and filtration
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.4 g (0.1 mol) of methylsuccinic anhydride in 50 mL of deionized water. Place the flask in an ice bath and stir the solution until the anhydride is fully dissolved.
-
Addition of Ammonia: Slowly add 25 mL of concentrated aqueous ammonia to the stirred solution in the ice bath. The addition should be done dropwise to control the exothermic reaction. After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 2 hours.
-
Acidification: After 2 hours, cool the reaction mixture to room temperature. Carefully acidify the solution to pH 2 by adding concentrated hydrochloric acid dropwise while stirring in an ice bath.
-
Extraction: Transfer the acidified solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product, which may contain a mixture of isomers, can be purified by recrystallization from a suitable solvent system such as water or an ethanol/water mixture.
Expected Yield and Characterization
The expected yield of the crude product is typically in the range of 70-85%. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and assess its purity.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated ammonia and hydrochloric acid are corrosive and should be handled with care.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
Conclusion
The synthesis of this compound from methylsuccinic anhydride and ammonia is a straightforward and efficient method for producing this valuable chemical intermediate. The provided protocol, along with the supporting data and diagrams, offers a comprehensive guide for researchers in the field of organic synthesis and drug development. Careful control of the reaction conditions and appropriate purification techniques are essential for obtaining a high yield of the desired product.
References
Application Notes and Protocols for the Asymmetric Synthesis of 3-Carbamoyl-2-methylpropanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of 3-Carbamoyl-2-methylpropanoic acid, also known as 2-methylsuccinamic acid, are valuable chiral building blocks in the synthesis of various biologically active compounds. The ability to produce these enantiomers in high purity is crucial for the development of stereochemically defined pharmaceuticals and other fine chemicals. This document provides detailed application notes and protocols for the highly efficient asymmetric synthesis of this compound enantiomers via the asymmetric hydrogenation of 2-methylenesuccinamic acid.
Overview of the Synthetic Strategy
The primary strategy detailed here is the asymmetric hydrogenation of the prochiral substrate, 2-methylenesuccinamic acid. This method offers a direct, atom-economical, and highly enantioselective route to the desired chiral products. The use of a chiral rhodium catalyst, specifically one from the DuPHOS family, allows for the selective formation of either the (R) or (S) enantiomer by choosing the appropriate catalyst chirality.
Data Presentation
The following table summarizes the key quantitative data for the asymmetric hydrogenation of 2-methylenesuccinamic acid to produce (R)-3-Carbamoyl-2-methylpropanoic acid.
| Catalyst | Substrate/Catalyst Ratio (S/C) | Enantiomeric Excess (ee) | Average Turnover Frequency (h⁻¹) |
| [(S,S)-Et-DuPHOS Rh COD]BF₄ | 100,000 | 96% | ~13,000 |
| After a single-crystal digestion | - | >99.5% | - |
Experimental Protocols
This section provides a detailed methodology for the key experiments: the synthesis of the starting material (2-methylenesuccinamic acid) and its subsequent asymmetric hydrogenation.
Protocol 1: Synthesis of 2-Methylenesuccinamic Acid
Materials:
-
Itaconic anhydride
-
Aqueous ammonium hydroxide
-
Sulfuric acid (dilute)
Procedure:
-
Treat itaconic anhydride with aqueous ammonium hydroxide.
-
Neutralize the excess base with dilute sulfuric acid.
-
The resulting 2-methylenesuccinamic acid can be isolated. It is crucial to use a non-chloride containing acid for neutralization, as chloride impurities can negatively impact the subsequent hydrogenation step.[1][2]
Protocol 2: Asymmetric Hydrogenation of 2-Methylenesuccinamic Acid
Materials:
-
2-Methylenesuccinamic acid (chloride-free)
-
[(S,S)-Et-DuPHOS Rh COD]BF₄ (precatalyst)
-
Methanol (solvent)
-
Hydrogen gas
Procedure:
-
In a suitable hydrogenation reactor, dissolve the 2-methylenesuccinamic acid and the [(S,S)-Et-DuPHOS Rh COD]BF₄ precatalyst in methanol. A high substrate-to-catalyst ratio (e.g., 100,000:1) can be employed.[1][2]
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (as monitored by a suitable analytical technique such as HPLC or GC).
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen or argon).
-
The crude product, (R)-3-Carbamoyl-2-methylpropanoic acid, can be isolated by removal of the solvent.
-
For enantiomeric upgrading, the crude product can be subjected to a single-crystal digestion. For example, digestion in isopropanol can yield the product with >99.5% ee.[2]
Visualizations
Synthetic Pathway for (R)-3-Carbamoyl-2-methylpropanoic acid
Caption: Synthetic route to (R)-3-Carbamoyl-2-methylpropanoic acid.
Experimental Workflow for Asymmetric Hydrogenation
Caption: Workflow for the asymmetric hydrogenation process.
References
Application Note: Laboratory Preparation and Biological Context of 3-Carbamoyl-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of 3-carbamoyl-2-methylpropanoic acid, a valuable building block in medicinal chemistry. The synthesis involves the straightforward ring-opening of 2-methylsuccinic anhydride with aqueous ammonia. This application note also explores the potential biological relevance of this compound class, drawing parallels to the known activity of a structural isomer as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases, a key pathway in cellular response to hypoxia.
Introduction
This compound is a bifunctional molecule containing both a carboxylic acid and a primary amide. This structure makes it an attractive starting material for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The presence of a chiral center at the 2-position also offers opportunities for the synthesis of stereospecific compounds. While the direct biological activity of this compound is not extensively documented, its structural isomer, 3-carbamoyl-3-methylpropanoic acid, has been identified as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain (PHD) enzymes.[1] These enzymes are critical regulators of the cellular response to low oxygen levels, and their inhibition is a promising therapeutic strategy for conditions such as anemia and ischemia.[2][3][4] This application note provides a practical, step-by-step protocol for the laboratory-scale synthesis of this compound and presents a diagram of the HIF signaling pathway to illustrate the potential biological context of this class of molecules.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-amino-2-methyl-4-oxobutanoic acid | [4][5] |
| CAS Number | 98071-27-3 | [6][7] |
| Molecular Formula | C₅H₉NO₃ | [5][7] |
| Molecular Weight | 131.13 g/mol | [5][7] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the ammonolysis of 2-methylsuccinic anhydride.
Materials:
-
2-Methylsuccinic anhydride
-
Aqueous ammonia (28-30%)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-methylsuccinic anhydride in 100 mL of deionized water. Cool the flask in an ice bath with continuous stirring.
-
Ammonia Addition: Slowly add 15 mL of concentrated aqueous ammonia (28-30%) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.
-
Acidification: Cool the reaction mixture again in an ice bath. Slowly add concentrated hydrochloric acid dropwise while monitoring the pH. Continue adding acid until the pH of the solution reaches 2-3. A white precipitate should form.
-
Isolation of Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of ice-cold deionized water to remove any remaining salts.
-
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.
-
Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.
Expected Yield:
The expected yield for this reaction is typically in the range of 80-90%.
Experimental Workflow
Caption: A flowchart illustrating the key steps in the laboratory synthesis of this compound.
Potential Biological Signaling Pathway
While the specific biological targets of this compound are not well-defined, its structural isomer is known to inhibit HIF prolyl hydroxylases. The following diagram illustrates this signaling pathway, providing a potential framework for investigating the biological activity of 2-methyl substituted analogs.
Caption: The HIF signaling pathway under normal and low oxygen conditions, and the potential point of intervention for carbamoyl-propanoic acid derivatives.
Discussion
The synthesis of this compound from 2-methylsuccinic anhydride is an efficient and straightforward method suitable for a standard laboratory setting. The reaction proceeds through the nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the corresponding monoamide-monocarboxylic acid. The regioselectivity of the attack is not a concern in this symmetric anhydride.
The potential for this class of molecules to inhibit HIF prolyl hydroxylases warrants further investigation. Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for degradation by the proteasome. During hypoxia, the lack of oxygen as a substrate inhibits PHD activity, allowing HIF-α to stabilize, dimerize with HIF-β, and translocate to the nucleus where it activates the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[2][4] Small molecule inhibitors of PHDs mimic the hypoxic state by preventing HIF-α degradation, thereby upregulating these adaptive responses. Given that a structural isomer of the title compound exhibits this activity, it is plausible that this compound could serve as a scaffold for the development of novel PHD inhibitors.
Conclusion
This application note provides a comprehensive guide for the laboratory synthesis of this compound. The described protocol is robust and provides a good yield of the target compound. Furthermore, the exploration of the related HIF signaling pathway offers a valuable starting point for researchers interested in the potential therapeutic applications of this and related small molecules in the fields of oncology, ischemic diseases, and anemia. Further studies are encouraged to elucidate the specific biological activities of this compound and its derivatives.
References
- 1. Use of small molecule inhibitors of hypoxia inducible factor prolyl hydroxylases (HIF PHDs) as novel therapeutics for intracerebral hemorrhage | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]
- 2. mdpi.com [mdpi.com]
- 3. Selective small molecule probes for the hypoxia inducible factor (HIF) prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C5H9NO3 | CID 10219449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 98071-27-3 | YDA07127 [biosynth.com]
Application Notes and Protocols for the Analytical Detection of 3-Carbamoyl-2-methylpropanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Carbamoyl-2-methylpropanoic acid (molecular formula: C₅H₉NO₃, molecular weight: 131.13 g/mol ) is a propanoic acid derivative.[1][2] Given its chemical structure, featuring both a carboxylic acid and a carbamoyl group, it is a polar molecule. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, which is essential for research and development in pharmaceuticals and biochemistry. This document provides detailed application notes and example protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
A variety of analytical techniques can be employed for the quantification of organic acids like this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV: A straightforward and widely accessible technique suitable for quantifying analytes that possess a chromophore. For compounds with low UV absorbance, derivatization with a UV-active tag may be necessary.[3][4][5]
-
GC-MS: A powerful technique for the separation and identification of volatile and thermally stable compounds. For polar and non-volatile molecules like this compound, a derivatization step is required to increase their volatility.[6][7][8][9]
-
LC-MS/MS: A highly sensitive and selective method ideal for the quantification of trace amounts of analytes in complex biological matrices. It often does not require derivatization, simplifying sample preparation.[10][11][12][13]
Section 1: Analysis by High-Performance Liquid Chromatography (HPLC-UV)
Application Note:
This method is suitable for the quantification of this compound in relatively simple matrices or for in-process control during synthesis. As the target molecule lacks a strong chromophore, detection is typically performed at a low UV wavelength (e.g., 210 nm).[3] For enhanced sensitivity and specificity, pre-column derivatization with a UV-active labeling agent can be employed. The following protocol describes a direct detection method.
Experimental Protocol:
-
Sample Preparation (Aqueous Matrix):
-
Centrifuge the sample at 10,000 rpm for 10 minutes to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration. A mixed-mode or ion-exchange sorbent may be appropriate.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[4] For highly polar analytes, an aqueous C18 or a HILIC column may provide better retention.[14]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.5) and an organic solvent like acetonitrile or methanol.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
-
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Section 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS provides high separation efficiency and mass-selective detection, offering excellent specificity. For non-volatile compounds like this compound, derivatization is mandatory to make them amenable to GC analysis. Trimethylsilyl (TMS) derivatives are commonly used for organic acids.[9] This protocol outlines a method using BSTFA as the derivatizing agent.
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Extraction: For biological fluids, perform a liquid-liquid extraction (e.g., with ethyl acetate) or a solid-phase extraction to isolate the organic acids.[7]
-
Drying: Evaporate the solvent from the extracted sample to complete dryness under a stream of nitrogen.
-
Derivatization:
-
-
GC-MS Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL, split or splitless mode depending on concentration.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.
-
-
-
Data Analysis:
-
Identification is based on the retention time and the mass spectrum of the derivatized analyte, which can be compared to a reference standard or a spectral library.
-
Quantification is performed using a calibration curve, often with an internal standard.
-
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery) | 90 - 110% |
Section 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
LC-MS/MS is the method of choice for the sensitive and selective quantification of this compound in complex biological matrices like plasma or urine.[11] This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Derivatization is generally not required.
Experimental Protocol:
-
Sample Preparation (Biological Matrix):
-
Protein Precipitation: For plasma or serum samples, add 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard to 1 volume of sample.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is often suitable for retaining and separating small polar molecules.[13]
-
Mobile Phase: A gradient elution using two solvents:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Scan Mode: Multiple Reaction Monitoring (MRM). The precursor ion and a characteristic product ion transition for this compound need to be determined by infusing a standard solution.
-
-
-
Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve prepared in a surrogate matrix.
-
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
Visualizations
General Experimental Workflow
Caption: General workflow for the analysis of this compound.
Metabolic Pathway (Hypothetical)
As no specific metabolic pathway for this compound is documented in the provided search results, a hypothetical pathway is presented based on common metabolic transformations of similar molecules. This diagram is for illustrative purposes only.
Caption: Hypothetical metabolic pathway of this compound.
Summary
This document provides a comprehensive overview of potential analytical methods for the detection and quantification of this compound. The detailed protocols for HPLC-UV, GC-MS, and LC-MS/MS serve as a starting point for method development. Researchers and scientists should note that these protocols are examples and will require optimization and validation for specific applications and sample matrices to ensure accurate and reliable results. The choice of the most appropriate method will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
- 1. This compound | 98071-27-3 | YDA07127 [biosynth.com]
- 2. This compound | C5H9NO3 | CID 10219449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using 2-Nitrophenylhydrazine as a Labeling Reagent [jstage.jst.go.jp]
- 6. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aurametrix.weebly.com [aurametrix.weebly.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. hplc.eu [hplc.eu]
Application Note: HPLC Analysis of 3-Carbamoyl-2-methylpropanoic acid
Abstract
This application note presents a general framework for the quantitative determination of 3-Carbamoyl-2-methylpropanoic acid in aqueous samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Due to the polar nature of the analyte, a method employing a polar-modified C18 column with a highly aqueous, acidic mobile phase is proposed. This document provides a detailed, exemplary protocol intended as a starting point for method development and validation by researchers, scientists, and drug development professionals.
Introduction
This compound is a small organic molecule containing both a carboxylic acid and a carbamoyl (amide) functional group.[1] Accurate and precise quantification of this compound is essential in various research and development settings, including pharmacokinetic studies, process monitoring, and quality control. The compound's high polarity presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention.[2] To overcome this, the proposed method utilizes a polar-embedded or end-capped C18 stationary phase, which is designed for stable operation in highly aqueous mobile phases and offers enhanced retention for polar compounds.[3] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid moiety, thereby increasing its hydrophobicity and promoting retention on the non-polar stationary phase. UV detection at a low wavelength is selected due to the absence of a significant chromophore in the molecule.[4]
Physicochemical Properties
-
Molecular Formula: C₅H₉NO₃[1]
-
Molecular Weight: 131.13 g/mol [1]
-
Structure:
-
pKa: The pKa of the carboxylic acid group is predicted to be around 4.6, similar to related structures.[2] To ensure the analyte is in its neutral form, a mobile phase pH of approximately 2.5-3.0 is recommended.
Experimental Protocol
Disclaimer: This protocol is a representative example and should be fully validated by the end-user according to ICH guidelines (e.g., specificity, linearity, accuracy, precision, LOD, LOQ, and robustness).[5][6][7]
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (H₃PO₄, analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector.
-
Column: A polar-modified C18 column (e.g., Agilent Polaris C18-A, Waters Atlantis T3, or similar), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B).
-
Elution Mode: Isocratic
-
Composition: 98% A : 2% B (This should be optimized based on preliminary experiments)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes (adjust as needed to ensure elution of the analyte and any impurities)
Preparation of Solutions
-
Mobile Phase Preparation (1 L of 0.1% H₃PO₄ in Water):
-
Add 999 mL of ultrapure water to a 1 L volumetric flask.
-
Carefully add 1.0 mL of concentrated phosphoric acid.
-
Bring to volume with ultrapure water, mix thoroughly.
-
Degas the solution by sonication or vacuum filtration before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and bring to volume with ultrapure water. Mix until fully dissolved. This stock solution should be stored at 2-8°C.
-
-
Working Standard Solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL):
-
Prepare a series of dilutions from the stock solution using ultrapure water as the diluent to construct a calibration curve.
-
-
Sample Preparation:
-
Dissolve the sample in ultrapure water to achieve an expected concentration within the calibration range.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter (e.g., PVDF or nylon) into an HPLC vial before injection to remove particulates and protect the column.[1]
-
Data Presentation
The following table summarizes the expected performance characteristics of this method upon validation. Researchers should replace these target values with their experimentally determined data.
| Parameter | Target Value |
| Retention Time (RT) | 3.5 - 6.0 minutes (to be determined) |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | < 0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~ 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 2000 |
Visualization of Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
References
- 1. organomation.com [organomation.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. lcms.cz [lcms.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols for the Mass Spectrometry of 3-Carbamoyl-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the analysis of 3-Carbamoyl-2-methylpropanoic acid using mass spectrometry. Given the limited specific data available for this compound, this application note offers a comprehensive theoretical framework and practical protocols based on the analysis of structurally similar molecules. It includes predicted fragmentation patterns, a robust LC-MS/MS method for quantitative analysis, and a potential metabolic context. This guide serves as a valuable starting point for researchers developing analytical methods for this compound and related compounds.
Introduction
This compound (C5H9NO3, MW: 131.13 g/mol ) is a small carboxylic acid of interest in various fields of research.[1] Accurate and sensitive quantification of this molecule in biological matrices is crucial for understanding its physiological roles and potential as a biomarker. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for such analyses. This document outlines a predicted fragmentation pathway and a detailed protocol for the quantitative analysis of this compound.
Predicted Mass Spectrometry Fragmentation
Understanding the fragmentation pattern of this compound is essential for developing selective and sensitive MS/MS methods. While experimental data for this specific molecule is scarce, a plausible fragmentation pathway can be predicted based on the known fragmentation of other short-chain carboxylic acids.[2]
Upon electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 130.05 is expected. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 132.07 would be observed. The fragmentation of the protonated molecule is likely to involve the loss of small neutral molecules such as water (H₂O) and ammonia (NH₃), as well as cleavage of the carbon-carbon bonds within the propanoic acid backbone.
Predicted Fragmentation of [M+H]⁺ (m/z 132.07):
-
Loss of H₂O: A fragment ion at m/z 114.06, corresponding to the loss of a water molecule from the carboxylic acid group.
-
Loss of NH₃: A fragment ion at m/z 115.05, resulting from the loss of ammonia from the carbamoyl group.
-
Loss of CO: A fragment at m/z 104.08, due to the loss of carbon monoxide.
-
Loss of COOH: A prominent fragment at m/z 87.08, resulting from the neutral loss of the carboxyl group.[2][3]
-
Loss of CONH₂: A fragment at m/z 88.06, corresponding to the loss of the carbamoyl group.
The following diagram illustrates the predicted fragmentation pathway for the protonated this compound.
Caption: Predicted ESI+ fragmentation pathway of this compound.
Quantitative Analysis by LC-MS/MS
This section provides a general protocol for the quantitative analysis of this compound in biological samples. This method can be adapted and optimized for specific matrices and instrumentation.
Sample Preparation
Effective sample preparation is critical for accurate quantification. A protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is recommended to remove interferences.
Protocol: Protein Precipitation and Extraction
-
To 100 µL of biological sample (e.g., plasma, urine, or tissue homogenate), add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase chromatographic method is suitable for separating this compound from other matrix components.
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Table 1: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| This compound | 132.07 | 114.06 | 10 | Quantifier |
| This compound | 132.07 | 87.08 | 15 | Qualifier |
| Internal Standard (e.g., ¹³C₅-labeled) | 137.09 | 119.08 | 10 | Quantifier |
Note: Collision energies should be optimized for the specific instrument used.
The following diagram illustrates the general workflow for the quantitative analysis.
Caption: General workflow for LC-MS/MS analysis.
Potential Metabolic Pathway
This compound may be involved in pyrimidine metabolism. Specifically, it could be a breakdown product of thymine. The degradation of thymine proceeds through dihydrothymine to N-carbamoyl-β-aminoisobutyric acid, which is structurally similar. Alternatively, it could be related to propionate metabolism, which is a source of anaplerotic succinyl-CoA for the TCA cycle.[4][5]
The diagram below outlines a hypothetical metabolic context for this compound.
Caption: Hypothetical metabolic pathway involving this compound.
Conclusion
This application note provides a foundational guide for the mass spectrometric analysis of this compound. The predicted fragmentation patterns, detailed LC-MS/MS protocol, and hypothetical metabolic context offer a solid starting point for researchers. It is imperative to experimentally verify and optimize these proposed methods to ensure accurate and reliable results for specific applications.
References
- 1. This compound | C5H9NO3 | CID 10219449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species [escholarship.org]
Applications of 3-Carbamoyl-2-methylpropanoic Acid and its Analogs in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-Carbamoyl-2-methylpropanoic acid and its structural analogs in organic synthesis. The focus is on its role as a versatile building block in multicomponent reactions and its relevance in the synthesis of significant pharmaceutical agents.
Application 1: Synthesis of this compound via Bargellini-Type Reaction
This compound can be synthesized in a one-pot fashion using the Bargellini-type reaction. This multicomponent reaction is an efficient method for the creation of sterically hindered α-hydroxy-carboxamides and related structures. In this specific application, an isocyanide is used as a key reactant, which ultimately forms the carbamoyl group.[1][2][3]
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principles of the Bargellini reaction adapted for the synthesis of 3-carboxamido-isobutyric acids.[3]
Materials:
-
Acetone
-
Chloroform
-
Sodium hydroxide (NaOH)
-
An appropriate isocyanide (e.g., tert-butyl isocyanide)
-
Ethyl acetate (EtOAc)
-
2 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine acetone, chloroform, and sodium hydroxide in a reaction vessel.
-
Introduce the isocyanide to the reaction mixture.
-
Allow the reaction to proceed. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, dilute the reaction mixture with water.
-
Acidify the aqueous layer to a pH of 2 using 2 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the pure this compound.
Logical Workflow for Bargellini-Type Synthesis
Caption: Workflow for the synthesis of this compound.
Application 2: 2-Methylpropanoic Acid Scaffold in Pharmaceutical Synthesis - The Case of Captopril
A structurally related analog, 3-acetylthio-2-methylpropanoic acid, is a pivotal intermediate in the industrial synthesis of Captopril.[4][5] Captopril is a widely used angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension.[4][6][7] The 2-methylpropanoic acid core is a key structural motif for the biological activity of Captopril. This application highlights the importance of this scaffold in drug development.
The synthesis involves the acylation of L-proline with 3-acetylthio-2-methylpropionyl chloride, followed by deprotection to yield the final active pharmaceutical ingredient.[5][8]
Experimental Protocol: Synthesis of Captopril Intermediate
The following protocol outlines the key steps in the synthesis of a Captopril intermediate starting from 3-acetylthio-2-methylpropanoic acid.[5][8]
Part 1: Synthesis of L-3-acetylthio-2-methylpropionyl chloride
Materials:
-
3-acetylthio-2-methylpropanoic acid
-
Thionyl chloride
-
Dichloromethane
Procedure:
-
In a reaction flask, dissolve 3-acetylthio-2-methylpropanoic acid in dichloromethane.
-
Slowly add thionyl chloride to the solution while stirring, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction to proceed at 20-25°C for 1 hour, followed by 2 hours at 35-40°C.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride, yielding L-3-acetylthio-2-methylpropionyl chloride.
Part 2: Synthesis of 1-(3-acetylthio-2-methylpropionyl)-proline
Materials:
-
L-3-acetylthio-2-methylpropionyl chloride
-
L-proline
-
Sodium hydroxide solution
-
Ethyl acetate
-
Concentrated hydrochloric acid
Procedure:
-
Prepare a solution of L-proline in an aqueous sodium hydroxide solution, adjusting the pH to 8-10. Cool the solution to 0-5°C.
-
Slowly add the L-3-acetylthio-2-methylpropionyl chloride from Part 1. During the addition, maintain the pH at 8-10 by the concurrent addition of sodium hydroxide solution.
-
After the addition, allow the reaction to stir for a few hours.
-
Acidify the reaction mixture to a pH of 1-2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and concentrate to obtain 1-(3-acetylthio-2-methylpropionyl)-proline.
Quantitative Data Summary
| Intermediate/Product | Starting Material | Reagents | Yield | Reference |
| L-3-acetylthio-2-methylpropionyl chloride | 3-acetylthio-2-methylpropanoic acid | Thionyl chloride, Dichloromethane | 97% | [8] |
| 1-(3-acetylthio-2-methylpropionyl)-proline (free acid) | L-3-acetylthio-2-methylpropionyl chloride | L-proline, NaOH | 95% | [5] |
| LL-captopril | 1-(3-acetylthio-2-methylpropionyl)-proline | NaOH, HCl, Zinc powder | 93% | [5] |
Signaling Pathway for Captopril Synthesis
Caption: Key steps in the synthesis of Captopril.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Captopril synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of Captopril starting from an Optically Active β-Hydroxy Acid [jstage.jst.go.jp]
- 7. An improved synthesis of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN109608378A - A kind of preparation method of captopril isomers - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Carbamoyl-2-methylpropanoic Acid as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carbamoyl-2-methylpropanoic acid, also known by its IUPAC name 4-amino-2-methyl-4-oxobutanoic acid, is a valuable bifunctional building block in organic synthesis and medicinal chemistry. Its structure, featuring both a carboxylic acid and a primary amide, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules, including peptidomimetics and heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₃ | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| CAS Number | 98071-27-3 | [1] |
| Synonyms | 4-amino-2-methyl-4-oxobutanoic acid, 3-carboxamido-isobutyric acid | [2][3] |
Application Highlight: Synthesis of Pseudopeptides via a Bargellini/Ugi Multicomponent Strategy
A key application of this compound derivatives is in the combinatorial synthesis of pseudopeptides. This is achieved through a two-stage multicomponent reaction strategy, beginning with a novel isocyanide-based Bargellini reaction to generate the acid scaffold, followed by an Ugi four-component reaction.[2][3]
Part 1: Synthesis of 3-Carboxamido-Isobutyric Acid Derivatives via a Modified Bargellini Reaction
In a significant modification of the classic Bargellini reaction, isocyanides can be used in place of phenols to react with an epoxide intermediate generated in situ from acetone and chloroform under basic conditions. This one-pot synthesis provides a direct route to a variety of N-substituted this compound derivatives (more broadly, 3-carboxamido-isobutyric acids).[2][3] This reaction has been shown to produce yields ranging from 47% to 95%.[2]
Reaction Scheme:
Caption: Modified Bargellini reaction workflow.
Experimental Protocol: General Procedure for the Synthesis of 3-Carboxamido-Isobutyric Acids
This protocol is a general representation based on the described modified Bargellini reaction.[2][3]
-
Reaction Setup: To a stirred solution of an isocyanide (1.0 eq.) in acetone, add powdered sodium hydroxide (NaOH).
-
Addition of Chloroform: Add chloroform (CHCl₃) portion-wise to the reaction mixture. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Work-up: Upon completion, dilute the reaction mixture with water.
-
Acidification and Extraction: Acidify the aqueous solution to a pH of 2 using 2 M hydrochloric acid (HCl). Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the pure 3-carboxamido-isobutyric acid derivative.
Quantitative Data Summary
| Reactant (Isocyanide) | Product | Yield (%) |
| Various isocyanides | Corresponding 3-carboxamido-isobutyric acids | 47 - 95% |
| Note: This table represents the range of yields reported for this type of reaction.[2] |
Part 2: Application of 3-Carboxamido-Isobutyric Acids in the Ugi Four-Component Reaction
The this compound derivatives synthesized via the modified Bargellini reaction serve as the acidic component in the Ugi four-component reaction. This reaction allows for the rapid assembly of complex pseudopeptides by combining the acid, an aldehyde, an amine, and an isocyanide in a one-pot synthesis.[2][3]
Caption: Ugi four-component reaction for pseudopeptide synthesis.
Experimental Protocol: General Procedure for the Ugi Four-Component Reaction
-
Reaction Setup: In a suitable solvent (e.g., methanol), combine the 3-carboxamido-isobutyric acid (1.0 eq.), an aldehyde (1.0 eq.), and an amine (1.0 eq.).
-
Addition of Isocyanide: Add an isocyanide (1.0 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours.
-
Work-up and Purification: Upon completion of the reaction, concentrate the mixture under reduced pressure. Purify the resulting residue by an appropriate method, such as column chromatography, to isolate the desired pseudopeptide product.
Other Potential Applications
While the Bargellini/Ugi reaction sequence is a well-documented application, the bifunctional nature of this compound suggests its utility in a broader range of synthetic transformations. For instance, it has been mentioned as a versatile compound for derivatization purposes, particularly in the analysis of plasma progesterone concentrations. The carboxylic acid moiety can be activated and coupled with various nucleophiles, while the amide group can undergo hydrolysis, reduction, or dehydration to a nitrile, offering multiple avenues for molecular elaboration.
Conclusion
This compound is a highly functionalized and versatile building block. Its utility is particularly highlighted in the efficient, multicomponent synthesis of complex molecules like pseudopeptides. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the synthetic potential of this and related compounds in their respective fields.
References
Application Notes and Protocols for 3-Carbamoyl-2-methylpropanoic Acid in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carbamoyl-2-methylpropanoic acid and its structural analogs are emerging as compounds of interest in pharmaceutical research. While direct studies on this compound are limited, research on closely related 3-carbamoylpropanoic acid derivatives has revealed potential therapeutic applications, particularly in the modulation of cellular responses to hypoxia. These compounds are being investigated for their ability to inhibit key enzymes, highlighting a potential role in drug discovery and development. Furthermore, the chemical structure of this compound lends itself to applications in bioanalytical chemistry, specifically in the derivatization of steroid hormones for enhanced detection.
This document provides an overview of the potential applications of this compound and its analogs in pharmaceutical research, including detailed protocols for relevant experimental procedures and a summary of available quantitative data.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | --INVALID-LINK-- |
| Molecular Weight | 131.13 g/mol | --INVALID-LINK-- |
| CAS Number | 98071-27-3 | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | 4-amino-2-methyl-4-oxobutanoic acid, 3-carboxamido-isobutyric acid | --INVALID-LINK-- |
Potential Pharmaceutical Applications and Mechanisms of Action
Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) Enzymes
Research into analogs of this compound has identified their potential as inhibitors of human hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes.[2][3] PHDs are key regulators of the HIF signaling pathway, which plays a central role in the cellular response to low oxygen levels (hypoxia). By inhibiting PHDs, the degradation of HIF-α subunits is prevented, leading to the activation of downstream genes involved in processes such as erythropoiesis and angiogenesis. This mechanism is a promising target for the treatment of anemia and other ischemia-related diseases.[2]
A study on 3-carbamoylpropanoic acid derivatives containing a benzoxazole moiety demonstrated their inhibitory activity against PHD-2.[2][3] However, it is important to note that these specific derivatives did not show a corresponding upregulation of HIF-1α levels in cellular assays, suggesting that further optimization is required for therapeutic efficacy.[2][3]
Figure 1: Simplified signaling pathway of HIF-1α regulation and the point of intervention for 3-carbamoylpropanoic acid analogs.
Bioanalytical Applications: Derivatization of Steroids
This compound is utilized as a derivatizing agent in the analysis of plasma progesterone concentrations.[1] Derivatization is a common strategy in analytical chemistry to improve the chromatographic properties and detection sensitivity of analytes, particularly for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). By reacting with the functional groups of progesterone, this compound can introduce a tag that enhances its detectability by various detectors (e.g., UV-Vis, fluorescence, or mass spectrometry).
Quantitative Data Summary
The following table summarizes the available quantitative data for 3-carbamoylpropanoic acid analogs. It is crucial to note that this data is for related compounds and not for this compound itself.
| Compound | Assay | Target | Result | Source |
| 3-Carbamoylpropanoic acid-benzoxazole derivative 1 | Mass Spectrometry-based Inhibition Assay | PHD-2 | IC₅₀ = 2.24 µM | [2][3] |
| 3-Carbamoylpropanoic acid-benzoxazole derivative 2 | Mass Spectrometry-based Inhibition Assay | PHD-2 | IC₅₀ = 1.32 µM | [2][3] |
| 3-Carbamoyl-2-phenylpropionic acid | Cytotoxicity Assay (Fibroblasts) | - | GI₅₀ > 500 µM |
Experimental Protocols
Protocol 1: In Vitro HIF Prolyl Hydroxylase (PHD-2) Inhibition Assay
This protocol is a generalized procedure based on the methodologies for assessing PHD-2 inhibition by small molecules.
Objective: To determine the in vitro inhibitory activity of this compound or its analogs against human PHD-2.
Materials:
-
Recombinant human PHD-2
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
α-Ketoglutarate (2-oxoglutarate)
-
Ascorbate
-
Ferrous sulfate (FeSO₄)
-
Bovine Serum Albumin (BSA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (this compound or analog)
-
Positive control inhibitor (e.g., Dimethyloxalylglycine - DMOG)
-
Mass spectrometer or other suitable detection system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the reaction mixture in the assay buffer containing recombinant PHD-2, HIF-1α peptide substrate, ascorbate, and BSA.
-
Add the test compound at various concentrations to the reaction mixture. Include a positive control (DMOG) and a negative control (vehicle).
-
Initiate the reaction by adding a solution of FeSO₄ and α-ketoglutarate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 0.1% formic acid in acetonitrile).
-
Analyze the reaction mixture to determine the extent of HIF-1α peptide hydroxylation. This can be achieved using mass spectrometry to measure the mass shift corresponding to the addition of an oxygen atom.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Figure 2: General workflow for the in vitro PHD-2 inhibition assay.
Protocol 2: General Cytotoxicity Assay using Neutral Red Uptake (NRU)
This is a generalized protocol for assessing the cytotoxicity of a test compound on a cell line.
Objective: To evaluate the cytotoxic potential of this compound on a relevant cell line (e.g., fibroblasts, hepatocytes).
Materials:
-
Selected cell line
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compound (this compound)
-
Positive control (e.g., Doxorubicin)
-
96-well cell culture plates
-
Neutral Red solution
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include positive and negative (vehicle) controls.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the treatment medium and wash the cells with PBS.
-
Add medium containing Neutral Red to each well and incubate for a few hours to allow the viable cells to take up the dye.
-
Remove the Neutral Red medium, wash the cells, and add the destain solution to extract the dye from the cells.
-
Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength (around 540 nm).
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value from the dose-response curve.
Protocol 3: General Procedure for Progesterone Derivatization for HPLC Analysis
This protocol outlines a general approach for the derivatization of progesterone using a carboxyl-containing reagent like this compound, likely requiring activation of the carboxylic acid.
Objective: To derivatize progesterone with this compound to enhance its detection in HPLC analysis.
Materials:
-
Progesterone standard or sample extract
-
This compound
-
A carboxylic acid activating agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
A catalyst (e.g., 4-Dimethylaminopyridine (DMAP))
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add the activating agent (e.g., EDC) and catalyst (e.g., DMAP) to the solution to form an active ester of the derivatizing agent.
-
Dissolve the progesterone standard or dried sample extract in the same solvent.
-
Add the progesterone solution to the activated derivatizing agent solution.
-
Allow the reaction to proceed at room temperature or with gentle heating for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, quench any remaining activating agent (e.g., by adding a small amount of water).
-
Purify the derivatized product if necessary (e.g., by solid-phase extraction) to remove excess reagents.
-
Analyze the derivatized progesterone by HPLC.
Figure 3: Logical flow of progesterone derivatization for HPLC analysis.
Conclusion
This compound and its analogs represent a class of compounds with potential in pharmaceutical research, particularly as modulators of the HIF signaling pathway. The available data on related structures provide a foundation for further investigation into the therapeutic utility of this chemical scaffold. The application of this compound as a derivatizing agent also highlights its utility in analytical chemistry for drug and hormone analysis. The protocols provided herein offer a starting point for researchers to explore the biological activities and analytical applications of this and related compounds. Further studies are warranted to fully elucidate the pharmaceutical potential of this compound.
References
Application Notes and Protocols: 3-Carbamoyl-2-methylpropanoic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carbamoyl-2-methylpropanoic acid is a dicarboxylic acid derivative containing a primary amide group. Its structure, featuring both a carboxylate and an amide moiety, presents potential for acting as a chelating ligand in coordination chemistry. The carboxylate group can deprotonate to form a strong bond with a metal center, while the amide oxygen can also participate in coordination. This bidentate or potentially bridging coordination behavior makes it an interesting candidate for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. In the context of drug development, the incorporation of metal ions into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, including enhanced biological activity, targeted delivery, and modified stability. While the coordination chemistry of many carboxylic acids has been extensively studied, this compound remains a relatively underexplored ligand.
Potential Coordination Modes and Applications
This compound can coordinate to metal ions in several ways, primarily through its carboxylate and carbamoyl functional groups. The carboxylate group can act as a monodentate, bidentate chelating, or bridging ligand. The carbamoyl group can also coordinate through its oxygen atom. This versatility in coordination can lead to the formation of a variety of coordination complexes with different dimensionalities and properties.
The resulting metal complexes could have potential applications in various fields:
-
Drug Delivery: The coordination of therapeutic metal ions or the encapsulation of drug molecules within a coordination network built from this ligand could offer new avenues for drug delivery systems.
-
Catalysis: The well-defined and potentially porous structures of coordination polymers could be exploited for catalytic applications.
-
Biomedical Imaging: Complexes with paramagnetic or luminescent metal centers could be investigated as contrast agents for magnetic resonance imaging (MRI) or as probes for optical imaging.
-
Antimicrobial Agents: The complexation of metal ions known for their antimicrobial properties, such as copper(II) or zinc(II), with this ligand could lead to new compounds with enhanced antimicrobial activity.
Experimental Protocols
Below are generalized protocols for the synthesis and characterization of coordination complexes involving this compound. These protocols are based on common methods for the synthesis of metal-carboxylate complexes and should be adapted based on the specific metal ion and desired product.
Protocol 1: General Synthesis of a Metal Complex with this compound
Objective: To synthesize a coordination complex of a transition metal (e.g., Cu(II), Zn(II), Co(II)) with this compound.
Materials:
-
This compound
-
A soluble metal salt (e.g., copper(II) acetate monohydrate, zinc(II) nitrate hexahydrate, cobalt(II) chloride hexahydrate)
-
Solvents (e.g., deionized water, ethanol, methanol, dimethylformamide (DMF))
-
Base (e.g., sodium hydroxide, triethylamine) - optional, for deprotonation of the carboxylic acid
-
Standard laboratory glassware (beakers, flasks, condensers)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Ligand Solution Preparation: Dissolve a stoichiometric amount of this compound in a suitable solvent (e.g., 20 mL of ethanol/water mixture). Gentle heating may be required to aid dissolution.
-
pH Adjustment (Optional): If deprotonation of the ligand is desired prior to coordination, add a stoichiometric amount of a base (e.g., 1M NaOH solution) dropwise to the ligand solution while stirring.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of the chosen metal salt in a suitable solvent (e.g., 10 mL of deionized water).
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated under reflux. Reaction times can vary from a few hours to several days. The optimal conditions will depend on the specific metal and solvent system.
-
Isolation of the Product: If a precipitate forms, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with the solvent used for the reaction, followed by a more volatile solvent like diethyl ether to facilitate drying.
-
Drying: Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at a mild temperature.
Data Presentation
Due to the limited availability of published data specifically on the coordination complexes of this compound, a comprehensive quantitative data table cannot be provided at this time. Researchers are encouraged to characterize newly synthesized complexes using a variety of analytical techniques to populate such a table. Key parameters to measure would include:
-
Crystallographic Data: Unit cell parameters, space group, bond lengths (M-O, M-N), bond angles.
-
Spectroscopic Data:
-
FT-IR: Shifts in the C=O stretching frequencies of the carboxylate and carbamoyl groups upon coordination.
-
UV-Vis: d-d transitions for transition metal complexes, ligand-to-metal charge transfer bands.
-
-
Magnetic Susceptibility: To determine the magnetic moment and infer the geometry of the metal center.
-
Thermal Analysis (TGA/DSC): To assess thermal stability and the presence of coordinated or lattice solvent molecules.
-
Biological Activity Data:
-
MIC (Minimum Inhibitory Concentration): For antimicrobial studies.
-
IC50 (Half-maximal Inhibitory Concentration): For cytotoxicity or enzyme inhibition assays.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a coordination complex with this compound.
Caption: General workflow for the synthesis, characterization, and application studies of this compound coordination complexes.
Logical Relationship of Coordination and Biological Activity
The potential biological activity of a coordination complex is intrinsically linked to its structure, which is determined by the coordination of the ligand to the metal center.
Caption: Relationship between the ligand, metal ion, resulting complex, its properties, and biological activity.
Conclusion
This compound presents an intriguing, yet largely unexplored, option for the design and synthesis of new coordination compounds. The protocols and conceptual frameworks provided here serve as a starting point for researchers to investigate the coordination chemistry of this ligand and to explore the properties and potential applications of its metal complexes. Further research is necessary to synthesize and characterize specific complexes and to generate the quantitative data needed to fully assess their potential in fields such as drug development and materials science.
Application Notes and Protocols for 3-Carbamoyl-2-methylpropanoic acid in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 3-Carbamoyl-2-methylpropanoic acid, also known as N-carbamoyl-β-alanine, in two key biochemical assays. The first protocol details its use as a substrate for the enzyme β-ureidopropionase within the pyrimidine degradation pathway. The second protocol outlines its potential application as an inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes, a critical pathway in cellular response to hypoxia.
Application Note 1: Quantification of β-ureidopropionase Activity using this compound
This protocol describes a radiochemical assay to determine the enzymatic activity of β-ureidopropionase, which catalyzes the final step in the pyrimidine degradation pathway. The assay measures the conversion of [¹⁴C]-labeled this compound to β-alanine, ammonia, and ¹⁴CO₂.[1][2]
Experimental Protocol: Radiochemical Assay for β-ureidopropionase Activity
1. Materials and Reagents:
-
[¹⁴C]-3-Carbamoyl-2-methylpropanoic acid (radiolabeled N-carbamoyl-β-alanine)
-
Human liver homogenate or purified β-ureidopropionase
-
MOPS buffer (200 mM, pH 7.4)
-
Dithiothreitol (DTT) (1 mM)
-
Perchloric acid (10% v/v)
-
Sodium hydroxide (NaOH) (2 M)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Incubator or water bath (37°C)
-
Scintillation counter
2. Assay Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining 200 mM MOPS buffer (pH 7.4) and 1 mM DTT.
-
Add the liver homogenate or purified β-ureidopropionase enzyme to the reaction mixture. The amount of protein will need to be optimized but can be up to 1 mg/mL.[1]
-
To initiate the reaction, add 500 µM [¹⁴C]-3-Carbamoyl-2-methylpropanoic acid.
-
Incubate the reaction mixture at 37°C. The reaction has been shown to be linear for up to 3.5 hours.[1]
-
To terminate the reaction, add 25 µL of 10% (v/v) perchloric acid.
-
Trap the released ¹⁴CO₂ by adding 2 M NaOH. The trapping can be continued for 2 hours at 4°C to ensure complete capture.
-
Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.
3. Data Analysis:
The enzymatic activity is proportional to the amount of ¹⁴CO₂ produced. The activity can be calculated based on the specific activity of the radiolabeled substrate and the amount of protein used in the assay. The apparent Km for N-carbamoyl-β-alanine in human β-ureidopropionase has been reported to be 15.5 +/- 1.9 µM.[1]
Quantitative Data: Kinetic Parameters of β-ureidopropionase
| Parameter | Value | Species | Reference |
| Apparent Km for N-carbamoyl-β-alanine | 15.5 ± 1.9 µM | Human | [1] |
| pH Optimum | 6.8 | Rat | [3] |
| Ki for β-alanine | 1.08 mM | Rat | [3] |
Diagrams
References
- 1. A radiochemical assay for beta-ureidopropionase using radiolabeled N-carbamyl-beta-alanine obtained via hydrolysis of [2-(14)C]5, 6-dihydrouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Regulation of N-carbamoyl-beta-alanine amidohydrolase, the terminal enzyme in pyrimidine catabolism, by ligand-induced change in polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Carbamoyl-2-methylpropanoic acid
Welcome to the technical support center for the synthesis of 3-Carbamoyl-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a two-step process:
-
Formation of 2-methylglutarimide: This intermediate is typically synthesized by reacting 2-methylglutaric anhydride with a source of ammonia, such as aqueous ammonia or urea, under thermal conditions.
-
Hydrolysis of 2-methylglutarimide: The cyclic imide is then selectively hydrolyzed to yield the desired this compound. This step requires careful control of reaction conditions to favor the formation of the mono-amide over complete hydrolysis to 2-methylglutaric acid.
Q2: What are the critical parameters influencing the yield of the final product?
Several factors can significantly impact the overall yield:
-
Purity of 2-methylglutaric anhydride: Impurities in the starting material can lead to side reactions and lower the yield of the imide intermediate.
-
Reaction temperature and time for imide formation: Overheating or prolonged reaction times can lead to decomposition or side product formation.
-
Conditions for hydrolysis: The choice of base or acid, its concentration, reaction temperature, and time are crucial for achieving selective hydrolysis of one of the amide bonds in the glutarimide ring.
Q3: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is a suitable technique for monitoring both steps. For the final product and intermediates, which are carboxylic acids, it is advisable to use a developing system containing a small amount of acetic or formic acid to ensure sharp spots. Visualization can be achieved using a potassium permanganate stain or by observing under UV light if the compounds are UV active.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 2-methylglutarimide | - Incomplete reaction. - Decomposition of the starting material or product at high temperatures. - Inefficient removal of water byproduct. | - Increase the reaction time or temperature moderately. - Ensure the reaction temperature does not significantly exceed the melting point of the product. - Use a Dean-Stark apparatus to effectively remove water. |
| Formation of 2-methylglutaric acid as a major byproduct during hydrolysis | - Hydrolysis conditions are too harsh (e.g., high concentration of base/acid, high temperature, or long reaction time). | - Reduce the concentration of the hydrolyzing agent. - Lower the reaction temperature. - Monitor the reaction closely by TLC and stop it once the starting imide is consumed. |
| Difficulty in isolating the final product | - The product may be highly soluble in the aqueous reaction mixture. - Incomplete precipitation. | - Acidify the reaction mixture to a pH of 2-3 to ensure the carboxylic acid is protonated and less soluble. - Cool the solution in an ice bath to promote crystallization. - If the product remains in solution, extract with a suitable organic solvent like ethyl acetate. |
| Presence of unreacted 2-methylglutarimide in the final product | - Incomplete hydrolysis. | - Increase the reaction time for the hydrolysis step. - Slightly increase the amount of the hydrolyzing agent. |
Experimental Protocols
Protocol 1: Synthesis of 2-methylglutarimide
Materials:
-
2-methylglutaric anhydride
-
Urea
-
Sand bath or heating mantle
Procedure:
-
In a round-bottom flask, thoroughly mix 2-methylglutaric anhydride and urea in a 1:1.1 molar ratio.
-
Heat the mixture in a sand bath or with a heating mantle to 150-160 °C.
-
Maintain this temperature for 20-30 minutes. The mixture will melt and then solidify.
-
Allow the flask to cool to room temperature.
-
Recrystallize the solid product from ethanol or water to obtain pure 2-methylglutarimide.
Protocol 2: Synthesis of this compound
Materials:
-
2-methylglutarimide
-
Aqueous solution of a base (e.g., sodium hydroxide, potassium hydroxide) or acid (e.g., hydrochloric acid)
-
Ice bath
-
pH indicator paper or pH meter
Procedure:
-
Dissolve 2-methylglutarimide in a suitable aqueous base (e.g., 1M NaOH) or acid (e.g., 1M HCl) in a round-bottom flask.
-
Heat the reaction mixture at a controlled temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture in an ice bath.
-
Carefully acidify the solution to pH 2-3 with a suitable acid (e.g., concentrated HCl if a basic hydrolysis was performed).
-
The product should precipitate out of the solution. If not, extraction with an organic solvent may be necessary.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Data Presentation
| Reaction Step | Starting Material | Reagent | Typical Yield (%) | Key Parameters |
| Imide Formation | 2-methylglutaric anhydride | Urea | 80-90 | Temperature: 150-160 °C, Time: 20-30 min |
| Imide Hydrolysis | 2-methylglutarimide | 1M NaOH | 60-75 | Temperature: 50-70 °C, pH control for workup |
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Technical Support Center: Purification of Crude 3-Carbamoyl-2-methylpropanoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the purification of crude 3-Carbamoyl-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on a common synthetic route starting from diethyl 2-methylsuccinate, the most probable impurities are:
-
2-Methylsuccinic acid: Formed by the complete hydrolysis of the starting diester.
-
Monoethyl 2-methylsuccinate: An intermediate resulting from partial hydrolysis of the diester.
-
Diethyl 2-methylsuccinate: Unreacted starting material.
Q2: My crude product is an oil and won't solidify. What should I do?
A2: Oiling out is a common issue, especially when significant amounts of ester impurities are present which can act as a solvent for the product. First, try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization of the desired product. If this fails, an aqueous workup to remove the highly polar 2-methylsuccinic acid followed by a fresh crystallization attempt is recommended.
Q3: I have a low yield after recrystallization. How can I improve it?
A3: Low yield can be due to several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Cooling the solution slowly to room temperature before placing it in an ice bath promotes the formation of larger, purer crystals and can improve recovery. Additionally, concentrating the mother liquor and attempting a second crystallization can help recover more product.
Q4: My recrystallized product is still impure. What are my options?
A4: If a single recrystallization does not provide the desired purity, a second recrystallization using a different solvent system can be effective. Alternatively, for challenging separations, column chromatography is the recommended next step.
Troubleshooting Purification by Recrystallization
Recrystallization is the most common and cost-effective method for purifying crude this compound. The primary goal is to select a solvent system in which the desired product is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain in solution.
Problem: Choosing the Right Solvent System
The polarity of this compound, with its carboxylic acid and amide functional groups, requires a relatively polar solvent or a mixed solvent system for effective recrystallization.
dot
Caption: Workflow for selecting a suitable recrystallization solvent.
Experimental Protocol: Recrystallization from Water
This protocol is effective for removing less polar impurities like residual esters.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 5-10 mL of deionized water.
-
Heating: Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature below their melting point.
| Parameter | Value |
| Solvent | Deionized Water |
| Crude:Solvent Ratio (w/v) | 1g : 5-10 mL |
| Dissolution Temperature | Boiling |
| Crystallization Temperature | 0-5 °C |
| Expected Purity Improvement | Effective for removing ester impurities |
Troubleshooting Common Recrystallization Issues
| Issue | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and attempt to cool again. |
| Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. | ||
| Add a "seed" crystal of pure this compound. | ||
| Product "oils out" instead of crystallizing | The boiling point of the solvent is too high, causing the product to melt. | Use a lower-boiling solvent or a mixed solvent system. |
| High concentration of impurities depressing the melting point. | Attempt a pre-purification step, such as an acid-base extraction, before recrystallization. | |
| Low recovery of purified product | Too much solvent was used, and the product remained in the mother liquor. | Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| The solution was not cooled sufficiently. | Ensure the solution is cooled in an ice bath for an adequate amount of time. |
Troubleshooting Purification by Column Chromatography
When recrystallization fails to achieve the desired purity, particularly for separating the product from the structurally similar 2-methylsuccinic acid, column chromatography is the preferred method. Due to the polar nature of the target compound and impurities, reversed-phase chromatography is generally more effective than normal-phase silica gel.
dot
Caption: Troubleshooting guide for reversed-phase column chromatography.
Experimental Protocol: Reversed-Phase Flash Chromatography
This method is designed to separate this compound from its diacid and ester-related impurities.
-
Column Packing: Prepare a flash chromatography column with C18-functionalized silica gel, slurry-packed in the initial mobile phase composition.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like methanol.
-
Loading: Load the sample onto the column.
-
Elution: Elute the column with a gradient mobile phase. Start with a high polarity mobile phase and gradually increase the proportion of the organic solvent.
-
Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., TLC, LC-MS) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Value |
| Stationary Phase | C18-functionalized Silica Gel |
| Mobile Phase A | Deionized Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 5-10% B, increase to 50-100% B over 10-20 column volumes |
| Expected Elution Order | 1. 2-Methylsuccinic acid2. This compound 3. Monoethyl 2-methylsuccinate4. Diethyl 2-methylsuccinate |
Overcoming solubility issues with 3-Carbamoyl-2-methylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Carbamoyl-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a small molecule containing both a carboxylic acid and a carbamoyl (amide) functional group. The presence of the carbamoyl group may enhance aqueous solubility when compared to more lipophilic molecules.[1] However, like many carboxylic acids, its solubility is expected to be significantly influenced by pH.
Q2: What are the key physicochemical properties of this compound?
A2: While experimental solubility data is limited, the following table summarizes key computed physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C5H9NO3 | PubChem |
| Molecular Weight | 131.13 g/mol | [2] |
| XLogP3 (Computed) | -0.9 | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Q3: In which solvents is this compound likely to be soluble?
A3: Based on its structure, the following table provides general solubility guidance. Empirical testing is highly recommended.
| Solvent Type | Examples | Expected Solubility | Rationale |
| Polar Protic Solvents | Water, Ethanol, Methanol | Moderate to High | The carboxylic acid and carbamoyl groups can form hydrogen bonds with protic solvents. Solubility in water will be pH-dependent. |
| Polar Aprotic Solvents | DMSO, DMF | High | These solvents are effective at solvating a wide range of compounds, including those with polar functional groups. |
| Nonpolar Solvents | Hexane, Toluene | Low | The polar nature of the molecule makes it unlikely to dissolve in nonpolar solvents. |
Troubleshooting Guides
Issue: The compound is not dissolving in my aqueous buffer.
Possible Cause 1: pH of the buffer. The carboxylic acid group on this compound is ionizable. At a pH below its pKa, the carboxylic acid will be protonated and less soluble in aqueous solutions.
Troubleshooting Steps:
-
Adjust the pH: Increase the pH of your buffer to be above the pKa of the carboxylic acid (typically around 4-5 for similar structures). This will deprotonate the carboxylic acid to the more soluble carboxylate salt.
-
Use a basic buffer: Consider using buffers such as phosphate-buffered saline (PBS) at pH 7.4 or a carbonate-bicarbonate buffer for higher pH ranges.
-
Gentle heating: Warming the solution may increase the rate of dissolution.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.
Possible Cause 2: Insufficient solvent volume. You may be attempting to create a solution that is above the compound's intrinsic solubility limit in that specific solvent system.
Troubleshooting Steps:
-
Increase solvent volume: Add more solvent in a stepwise manner until the compound fully dissolves.
-
Perform a solubility test: Determine the approximate solubility by adding small, known amounts of the compound to a fixed volume of solvent until saturation is reached.
Issue: The compound precipitates out of solution during my experiment.
Possible Cause 1: Change in pH. A change in the pH of the experimental medium could cause the compound to crash out of solution. This is common when a stock solution at a high pH is added to a larger volume of media at a lower pH.
Troubleshooting Steps:
-
Check the final pH: Ensure the final pH of your experimental setup is compatible with the compound's solubility.
-
Use a co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. When adding to your aqueous medium, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent effects on your experiment.
Possible Cause 2: Temperature change. If the compound was dissolved with the aid of heat, a decrease in temperature could lead to precipitation.
Troubleshooting Steps:
-
Maintain temperature: If possible, run your experiment at the temperature used to dissolve the compound.
-
Prepare fresh solutions: If temperature control is not feasible, prepare fresh solutions and use them immediately.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using pH Adjustment
This protocol is suitable for preparing an aqueous stock solution of this compound.
Materials:
-
This compound
-
Deionized water
-
1 M NaOH or 1 M HCl
-
pH meter
-
Stir plate and stir bar
-
Volumetric flask
Methodology:
-
Weigh the desired amount of this compound and add it to a beaker with a stir bar.
-
Add approximately 80% of the final desired volume of deionized water.
-
Begin stirring the suspension.
-
Slowly add 1 M NaOH dropwise while monitoring the pH. Continue adding until the compound fully dissolves. The pH will likely need to be raised above 7.
-
Once dissolved, carefully adjust the pH to the desired final value with 1 M NaOH or 1 M HCl.
-
Transfer the solution to a volumetric flask and add deionized water to the final volume.
-
Sterile filter if required for cell-based assays.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
This protocol is ideal when a high concentration stock solution is needed or when pH modification is not desirable.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Vortex mixer
-
Microcentrifuge tubes or vials
Methodology:
-
Weigh the desired amount of this compound into a suitable tube or vial.
-
Add the required volume of DMSO or ethanol to achieve the target concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
When preparing working solutions, dilute the stock solution in your aqueous experimental medium. Ensure the final concentration of the organic co-solvent is low and does not affect the experimental outcome. A solvent control should be included in your experiments.
Visualizations
Below are diagrams illustrating a general workflow for addressing solubility issues and a relevant biological pathway for this compound.
Caption: A general experimental workflow for troubleshooting the solubility of this compound.
This compound has been identified as a compound that interacts with prolyl hydroxylase domain (PHD) enzymes, which are key regulators of the Hypoxia-Inducible Factor (HIF) signaling pathway.[1]
Caption: The role of this compound as a potential inhibitor of PHD enzymes in the HIF-1 signaling pathway.
References
Stability and degradation of 3-Carbamoyl-2-methylpropanoic acid
Disclaimer: The following information is based on general chemical principles and data for structurally related compounds. Specific stability and degradation data for 3-Carbamoyl-2-methylpropanoic acid is not extensively available in public literature. Therefore, the information provided should be used as a guideline for designing and interpreting experiments, and not as a substitute for rigorous experimental validation.
Troubleshooting Guides
This section provides guidance on common issues that may arise during the handling, storage, and use of this compound in a research setting.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., varying potency, unexpected peaks in chromatogram) | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored in a cool, dry, and dark place. For long-term storage, consider refrigeration (2-8 °C) or freezing, protected from moisture.2. Check for Contamination: Use fresh, high-purity solvents and reagents for analysis.3. Perform a Forced Degradation Study: Subject a sample of the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and develop a stability-indicating analytical method. |
| Loss of compound in solution over time | Hydrolysis of the carbamoyl or carboxylic acid group. | 1. pH of the Solution: The stability of the compound is likely pH-dependent. Prepare fresh solutions before use. If solutions need to be stored, conduct a stability study at the desired pH and temperature to determine an acceptable storage duration.2. Buffer Selection: Use appropriate buffers to maintain a stable pH. Be aware that some buffer components may catalyze degradation. |
| Discoloration of the solid compound | Possible degradation due to exposure to light or air (oxidation). | 1. Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil.2. Inert Atmosphere: For sensitive applications, consider storing and handling the compound under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: this compound has two primary functional groups that can influence its stability: a carboxylic acid and a primary amide (carbamoyl group) . Both groups can undergo hydrolysis under acidic or basic conditions. The presence of a methyl group at the 2-position may sterically or electronically influence the rates of these reactions.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, the following degradation pathways are plausible. However, these require experimental confirmation.
-
Acid-Catalyzed Hydrolysis: The primary amide can be hydrolyzed to the corresponding carboxylic acid (2-methylglutaric acid) and ammonia. The carboxylic acid itself is generally stable under these conditions.
-
Base-Catalyzed Hydrolysis: The primary amide can be hydrolyzed to the carboxylate salt (2-methylglutarate) and ammonia.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group or cyclization reactions involving both functional groups could potentially occur.
-
Oxidative Degradation: While the molecule does not contain highly susceptible moieties for oxidation, degradation could be initiated by strong oxidizing agents.
Caption: Predicted Degradation Pathways of this compound.
Q3: How should I store this compound to ensure its stability?
A3: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment. For long-term storage, refrigeration at 2-8°C is recommended. Protect the compound from moisture and light.
Q4: What analytical techniques are suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. An ideal method should be able to separate the parent compound from all potential degradation products.
-
Column: A reversed-phase column (e.g., C18) is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be optimized for good peak shape and separation.
-
Detection: UV detection is suitable if the compound has a chromophore. If not, or for higher sensitivity and identification of unknowns, Mass Spectrometry (MS) detection is recommended.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. The conditions should be optimized for this compound to achieve a target degradation of 5-20%.
Protocol 1: Forced Degradation Study Workflow
Caption: General Workflow for a Forced Degradation Study.
Table of Suggested Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Time |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 6, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2, 6, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 6, 24 hours |
| Thermal (Dry) | Solid compound | 80 °C | 24, 48, 72 hours |
| Thermal (Solution) | Solution in water | 80 °C | 24, 48, 72 hours |
| Photolytic | Solid & Solution | ICH Q1B specified light exposure | As per guidelines |
Note: These are starting points. The concentration of reagents, temperature, and duration of exposure may need to be adjusted to achieve the desired level of degradation. A control sample (unstressed) should be analyzed alongside the stressed samples.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Screening:
-
Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions (e.g., varying ratios of acetonitrile/methanol and aqueous buffer).
-
Test different pH values for the aqueous buffer (e.g., pH 3, 5, and 7).
-
-
Method Optimization:
-
Optimize the gradient or isocratic elution to achieve good resolution between the parent peak and any degradation peaks.
-
Adjust the flow rate and column temperature to improve peak shape and run time.
-
-
Forced Degradation Sample Analysis:
-
Inject the stressed samples from Protocol 1.
-
Ensure that all degradation products are well-separated from the main peak and from each other.
-
-
Method Validation (as per ICH guidelines):
-
Perform validation for specificity, linearity, range, accuracy, precision, and robustness.
-
Peak purity analysis using a photodiode array (PDA) detector or mass spectrometer is crucial to demonstrate that the parent peak is free from co-eluting impurities.
-
3-Carbamoyl-2-methylpropanoic acid storage and handling conditions
Technical Support Center: 3-Carbamoyl-2-methylpropanoic acid
This guide provides essential information on the proper storage and handling of this compound for researchers, scientists, and drug development professionals. The following recommendations are based on safety data sheets for structurally similar compounds and general laboratory best practices.
Storage and Handling Conditions at a Glance
For safe and effective use of this compound, please refer to the following summary of recommended conditions.
| Parameter | Recommended Condition | Source / Notes |
| Storage Temperature | Cool, dry place. Specific recommendations vary from room temperature to refrigeration (2-8°C) or freezing (-20°C).[1][2] | Optimal temperature may vary; refer to supplier-specific recommendations. |
| Container | Tightly closed container.[1][3][4][5][6] | Keep upright to prevent leakage.[3][6] |
| Atmosphere | Well-ventilated area.[1][3][4][5] | Store in a dry environment.[2][3][4][5][6] |
| Incompatibilities | Strong acids, oxidizing agents, and strong bases.[1] | Avoid contact with moisture.[1] |
| Light Sensitivity | Protect from light.[1] |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the storage and handling of this compound.
Q1: The compound has changed color/appeared clumpy. What should I do?
-
Possible Cause: This could indicate degradation due to improper storage, such as exposure to moisture, light, or incompatible substances.[1]
-
Troubleshooting Steps:
-
Immediately move the compound to a tightly sealed container and store it in a cool, dry, and dark place.[1][4]
-
Review your storage protocol against the recommended conditions.
-
If the integrity of the compound is , it is best to dispose of it according to your institution's chemical waste disposal procedures.[4]
-
-
Preventative Measures: Always store the compound in a tightly sealed container in a desiccator or a controlled dry environment, away from light.[1][4]
Q2: I'm not sure what personal protective equipment (PPE) to use when handling this compound. What is recommended?
-
Answer: Standard laboratory PPE is required. This includes:
-
Best Practices: Always wash your hands thoroughly after handling the compound, even if you were wearing gloves.[2][3] Avoid breathing in dust or vapors by working in a well-ventilated area or a fume hood.[1][3][4]
Q3: How should I clean up a small spill of the compound?
-
Answer: For a small, dry spill:
-
Important: For larger spills or if you are unsure how to proceed, consult your institution's safety officer.
Q4: Can I store this compound in a standard laboratory freezer?
-
Answer: Some sources recommend storage at -20°C, which is a standard freezer temperature.[1] However, it is crucial to ensure the container is tightly sealed to prevent moisture condensation upon removal from the freezer. If the supplier provides specific storage temperature recommendations, those should always be followed.
Experimental Protocols
Detailed experimental protocols should be designed based on the specific application. However, the general handling procedures mentioned in this guide should be integrated into any protocol involving this compound. Always begin by preparing a dedicated, clean workspace in a well-ventilated area and ensuring all necessary PPE is worn.
Visual Guides
Troubleshooting Workflow for Storage and Handling Issues
The following diagram outlines the logical steps to take when encountering a potential issue with the storage or handling of this compound.
References
Technical Support Center: Crystallization of 3-Carbamoyl-2-methylpropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 3-carbamoyl-2-methylpropanoic acid.
Physical and Chemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for developing a successful crystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| IUPAC Name | 4-amino-2-methyl-4-oxobutanoic acid | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered during the crystallization of this compound?
A1: Common issues include:
-
Failure to crystallize: The compound remains in solution even after cooling.
-
Oiling out: The compound separates as a liquid instead of a solid.
-
Poor crystal quality: Formation of very small needles, plates, or amorphous powder.
-
Low yield: A significant portion of the compound remains in the mother liquor.
-
Co-crystallization of impurities: The final product is not of the desired purity.
Q2: Which solvents should I consider for the crystallization of this compound?
-
Esters: Ethyl acetate, Isopropyl acetate.[2]
-
Alcohols: Ethanol, Methanol, Isopropanol.
-
Ketones: Acetone.
-
Ethers: Tetrahydrofuran (THF).
-
Aromatic Hydrocarbons: Toluene (often used in combination with other solvents).[2]
-
Water: Due to the presence of polar functional groups, aqueous crystallization might be possible, potentially with pH adjustment.
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) is often effective. Common combinations include ethyl acetate/hexane, ethyl acetate/toluene, and ethanol/water.
Q3: How can I induce crystallization if my compound remains in solution?
A3: If crystals do not form upon cooling, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.
-
Seeding: Introduce a tiny crystal of the pure compound into the supersaturated solution.
-
Reducing the volume of the solvent: Evaporate some of the solvent to increase the concentration of the compound.
-
Lowering the temperature: Use a colder cooling bath (e.g., an ice-salt bath or a freezer).
Troubleshooting Guides
Issue 1: The Compound Fails to Crystallize
If the compound does not precipitate from the solution upon cooling, it is likely that the solution is not supersaturated or that nucleation is inhibited.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failure to crystallize.
Issue 2: The Compound "Oils Out"
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the saturation point is reached at a temperature above the compound's melting point in the solvent mixture.
Possible Causes and Solutions:
| Cause | Solution |
| Solution is too concentrated. | Add a small amount of the "good" solvent to the heated mixture to decrease the concentration. |
| Cooling is too rapid. | Allow the solution to cool more slowly to room temperature before placing it in a cooling bath. |
| Inappropriate solvent system. | The chosen solvent may have a boiling point that is too high, or the compound's solubility may be too high at the cooling temperature. Experiment with a different solvent or a mixed solvent system. |
| Presence of impurities. | Impurities can lower the melting point of the compound. Consider a pre-purification step like column chromatography or treatment with activated carbon. |
Experimental Protocols (Based on Analogous Compounds)
While a specific protocol for this compound is not available, the following general procedures, adapted from methods for similar carboxylic acids, can serve as a starting point.
Protocol 1: Single Solvent Recrystallization
This protocol is a general method that can be adapted for various solvents.
Methodology:
-
Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: Once the solution has cooled, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Mixed Solvent Recrystallization (e.g., Ethyl Acetate/Toluene)
This method is useful when the compound is too soluble in one solvent and insoluble in another.
Methodology:
-
Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature.
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., toluene) dropwise until the solution becomes slightly cloudy (turbid).[2]
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the mixed solvent system (in the same ratio), and dry.
Experimental Workflow Diagram:
Caption: General workflow for mixed solvent recrystallization.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Carbamoyl-2-methylpropanoic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-carbamoyl-2-methylpropanoic acid derivatives. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound derivatives?
The most prevalent and straightforward method for synthesizing N-substituted this compound derivatives is the ring-opening of 2-methylsuccinic anhydride with a primary or secondary amine. This reaction is typically carried out under mild conditions and results in the formation of the corresponding amic acid (a molecule containing both an amide and a carboxylic acid functional group).
Q2: What are the main challenges in the synthesis of these derivatives?
Common challenges include:
-
Low Yields: Can be caused by incomplete reactions, side reactions, or difficult purification.
-
Formation of Isomeric Products: The ring-opening of the asymmetric 2-methylsuccinic anhydride can potentially lead to two regioisomers. The nucleophilic amine can attack either of the two carbonyl carbons.
-
Side Reactions: Under harsh conditions, such as high heat, the initially formed amic acid can undergo dehydration to form a cyclic imide.[1]
-
Purification Difficulties: The separation of the desired product from unreacted starting materials, byproducts, or isomeric mixtures can be challenging due to similar polarities.
Q3: How can I control the regioselectivity of the anhydride ring-opening?
The regioselectivity of the amine attack on the 2-methylsuccinic anhydride is influenced by steric and electronic factors. Generally, the nucleophilic amine will preferentially attack the less sterically hindered carbonyl carbon. However, the reaction conditions, such as solvent and temperature, can also play a role. It is crucial to characterize the product mixture to determine the isomeric ratio.
Q4: What analytical techniques are recommended for characterizing the products?
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and for determining the ratio of isomeric products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide and carboxylic acid moieties.
-
Melting Point: To assess the purity of the synthesized compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive amine or anhydride. 2. Insufficient reaction time or temperature. 3. Formation of an unreactive amine-acid salt. | 1. Check the purity of starting materials. Use freshly opened or purified reagents. 2. Monitor the reaction progress using TLC or LC-MS and adjust the reaction time and temperature accordingly. Gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate without promoting side reactions. 3. If using an amine salt, a non-nucleophilic base (e.g., triethylamine, DIPEA) should be added to liberate the free amine. |
| Formation of a White Precipitate (suspected imide) | High reaction temperature or prolonged reaction time. | The initial ring-opening is typically fast at room temperature. Avoid excessive heating to prevent the dehydration of the amic acid to the cyclic imide. If the imide is the desired product, heating the amic acid (often with a dehydrating agent) is the correct procedure.[1] |
| Difficult Purification / Inseparable Isomers | The two regioisomers have very similar polarities. | 1. Crystallization: Attempt to selectively crystallize one of the isomers. This can sometimes be achieved by screening different solvent systems. 2. Chromatography: Use a high-resolution chromatography column and carefully optimize the eluent system. In some cases, derivatization of the carboxylic acid group (e.g., to a methyl ester) might alter the polarity enough to allow for separation. |
| Inconsistent Yields | Variability in reaction conditions or reagent quality. | Standardize the experimental protocol. Use reagents from the same batch if possible. Ensure accurate measurement of all reagents and solvents. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-3-carbamoyl-2-methylpropanoic Acid
This protocol describes the reaction of 2-methylsuccinic anhydride with an aromatic amine (e.g., aniline) to yield a mixture of isomeric products.
Materials:
-
2-Methylsuccinic anhydride
-
Aniline (or other substituted aniline)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-methylsuccinic anhydride (1.0 eq) in the chosen anhydrous solvent (e.g., 5-10 mL per gram of anhydride).
-
To this stirred solution, add the aniline (1.0 - 1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
General Protocol for the Synthesis of N-Alkyl-3-carbamoyl-2-methylpropanoic Acid
This protocol outlines the reaction with an aliphatic amine (e.g., benzylamine).
Materials:
-
2-Methylsuccinic anhydride
-
Benzylamine (or other primary/secondary alkyl amine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-methylsuccinic anhydride (1.0 eq) in an anhydrous solvent in a round-bottom flask.
-
Add the alkyl amine (1.0 - 1.1 eq) to the solution at room temperature. The reaction is often exothermic.
-
Stir the mixture for 30 minutes to 2 hours at room temperature. Monitor the reaction by TLC.
-
Remove the solvent in vacuo to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the synthesis of this compound derivatives. Please note that yields are highly dependent on the specific substrates and purification methods.
Table 1: Reaction of 2-Methylsuccinic Anhydride with Various Amines
| Amine | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Aniline | DCM | Room Temp. | 2 | 85-95 | Mixture of regioisomers. |
| 4-Fluoroaniline | THF | Room Temp. | 3 | 80-90 | Product may require column chromatography for purification. |
| Benzylamine | DCM | Room Temp. | 1 | >90 | Often precipitates from the reaction mixture. |
| Diethylamine | THF | Room Temp. | 1.5 | 85-95 | Product is an oil, purified by chromatography. |
| Morpholine | Acetonitrile | Room Temp. | 1 | >90 | Product is typically a crystalline solid. |
Visualizations
Experimental Workflow
References
Technical Support Center: Synthesis of 3-Carbamoyl-2-methylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Carbamoyl-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and versatile method is the malonic ester synthesis. This route involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation. A subsequent amidation step yields the final product.
Q2: I am observing a significant amount of a dialkylated byproduct. How can I minimize this?
The formation of a dialkylated byproduct is a known issue in malonic ester synthesis.[1] To minimize this, consider the following:
-
Stoichiometry: Use a slight excess of the malonic ester relative to the alkylating agent.
-
Reaction Conditions: Add the alkylating agent slowly and at a controlled temperature to favor mono-alkylation.
-
Base Selection: Use a bulky base to sterically hinder the second alkylation.
Q3: My final product is contaminated with the corresponding dicarboxylic acid. What is the likely cause and solution?
Incomplete amidation of the dicarboxylic acid intermediate will result in this impurity. To address this:
-
Reaction Time: Ensure the amidation reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
Activating Agent: Use a suitable activating agent for the carboxylic acid to facilitate amide bond formation.
-
Purification: The dicarboxylic acid can typically be removed through careful pH adjustment during workup or by chromatography.
Q4: The hydrolysis of the diester intermediate is sluggish. What can I do to improve the reaction rate?
Hydrolysis of sterically hindered esters can be slow. To improve the rate:
-
Choice of Acid/Base: Use a stronger acid or base for the hydrolysis.
-
Temperature: Increase the reaction temperature, but monitor for potential side reactions like decarboxylation of the starting diester.
-
Co-solvent: The addition of a co-solvent can improve the solubility of the ester and accelerate the reaction.
Troubleshooting Guides
Problem 1: Low Yield of the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete alkylation of the malonic ester. | Monitor the alkylation step by TLC or GC to ensure full consumption of the starting material. Consider increasing the reaction time or temperature if necessary. | Increased yield of the alkylated intermediate and subsequently the final product. |
| Incomplete hydrolysis of the diester intermediate. | Ensure sufficient acid or base is used for the hydrolysis. Heating under reflux is typically required.[2] | Complete conversion of the diester to the dicarboxylic acid, leading to a higher yield of the final product after amidation. |
| Loss of product during workup and purification. | Optimize the extraction and purification procedures. Ensure the pH is appropriately adjusted during extractions to minimize the solubility of the product in the aqueous phase. | Improved recovery of the final product. |
| Side reactions such as elimination or over-alkylation. | Re-evaluate the reaction conditions, particularly the base and temperature used for the alkylation step. | Reduction in byproducts and an increase in the desired product's yield. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Potential Source | Mitigation and Removal Strategy |
| Unreacted starting materials (e.g., malonic ester). | Incomplete reaction. | Optimize reaction conditions (time, temperature, stoichiometry). Can be removed by chromatography. |
| Dialkylated malonic ester derivative. | Use of excess alkylating agent or strong reaction conditions.[1] | Use a slight excess of malonic ester and control the addition of the alkylating agent. Can be separated by column chromatography. |
| 2-Methylglutaric acid. | Incomplete amidation of the diacid intermediate. | Ensure the amidation reaction goes to completion. Can be removed by recrystallization or chromatography. |
| Succinimide derivatives. | Intramolecular cyclization of the amide and carboxylic acid functionalities, especially at elevated temperatures. | Avoid excessive heating during the final steps and purification. Can be separated by chromatography. |
Experimental Protocols
Proposed Synthesis of this compound via Malonic Ester Synthesis
Step 1: Alkylation of Diethyl Malonate
-
To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add diethyl malonate (1.0 eq.) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 1-bromo-2-cyanoethane (1.0 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude diethyl 2-(2-cyanoethyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl 2-(2-cyanoethyl)malonate, add a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for several hours until the evolution of CO2 ceases.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-methylglutaric acid.
Step 3: Amidation
-
Dissolve the crude 2-methylglutaric acid in a suitable solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., DCC or EDC) and an amine source (e.g., ammonia solution or ammonium chloride with a base).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualizations
References
Technical Support Center: 3-Carbamoyl-2-methylpropanoic Acid HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving peak resolution issues during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Carbamoyl-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of this compound?
Recommended Starting Conditions:
| Parameter | Recommendation |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.5) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210-220 nm (due to the carboxyl and amide groups) |
| Injection Volume | 5-20 µL |
This method is based on a published procedure for a structurally related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, which also possesses a 2-methylpropanoic acid core[1][2]. The acidic mobile phase is crucial for protonating the carboxylic acid group, leading to better retention and peak shape on a C18 column.
Q2: My peak for this compound is tailing. What are the common causes and solutions?
A2: Peak tailing is a common issue, especially for acidic compounds. The primary causes include secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Troubleshooting Peak Tailing:
| Potential Cause | Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH (2.5-3.5) to fully protonate the analyte. Use a modern, end-capped C18 column with minimal residual silanols. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 1.5-2 pH units below the pKa of the carboxylic acid group. |
| Column Contamination | Flush the column with a strong solvent. Use a guard column to protect the analytical column. |
A logical workflow for troubleshooting peak tailing is presented below.
References
Common experimental errors with 3-Carbamoyl-2-methylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Carbamoyl-2-methylpropanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility Issues
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: The solubility of this compound is influenced by its polar carboxyl and carbamoyl groups. While the carbamoyl group can improve aqueous solubility compared to more lipophilic analogs, challenges can still arise. For aqueous solutions, solubility is highly pH-dependent. It is recommended to start with polar aprotic solvents.
Troubleshooting Steps for Solubility:
-
Initial Solvent Selection: Attempt to dissolve the compound in common polar organic solvents such as DMSO, DMF, or methanol.
-
Aqueous Solutions: If an aqueous solution is required, the compound's carboxylic acid group (pKa ~4-5) necessitates pH adjustment for dissolution. Dissolving the compound in a slightly basic aqueous solution (pH > 7) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. A dilute solution of sodium bicarbonate or sodium hydroxide can be used for this purpose.
-
Warming: Gentle warming (30-40°C) can aid dissolution, but be cautious of potential degradation with prolonged heating.
-
Sonication: Using a sonication bath can help to break up solid particles and enhance the rate of dissolution.
Illustrative Solubility Data
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| DMSO | > 25 | Recommended for stock solutions. |
| Methanol | 10 - 15 | Can be used for working solutions. |
| Water (pH 7.4) | 5 - 10 | Solubility is significantly increased at basic pH. |
| PBS (pH 7.4) | 5 - 10 | Suitable for biological assays. |
| Ethanol | 2 - 5 | Lower solubility compared to methanol. |
Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution
-
Weigh the required amount of this compound (MW: 131.13 g/mol ).
-
Add a small volume of deionized water to create a slurry.
-
Slowly add 1N NaOH dropwise while vortexing until the solid dissolves completely.
-
Check the pH of the solution and adjust to the desired pH (e.g., 7.4) using 1N HCl or 1N NaOH.
-
Add deionized water to reach the final desired volume.
-
Filter the solution through a 0.22 µm syringe filter to sterilize and remove any particulates.
2. Stability and Storage
Q2: How should I store this compound and its solutions? Are there any known stability issues?
A2: Proper storage is crucial to maintain the integrity of the compound.
-
Solid Form: Store the solid compound at 2-8°C, protected from light and moisture. The amide and carboxylic acid functional groups can be susceptible to hydrolysis over long periods, especially in the presence of moisture.
-
Solutions: Stock solutions in anhydrous DMSO can be stored at -20°C for several months. Aqueous solutions are less stable and should be prepared fresh for each experiment. If storage of aqueous solutions is necessary, aliquot and freeze at -80°C, but be aware that freeze-thaw cycles may promote degradation.
Potential Degradation Pathways:
-
Hydrolysis: The carbamoyl (amide) group can hydrolyze to a carboxylic acid, and the existing carboxylic acid can undergo decarboxylation under certain conditions (e.g., high heat).
-
Oxidation/Reduction: The compound can undergo oxidation or reduction reactions in the presence of strong oxidizing or reducing agents.
Technical Support Center: Enhancing the Biological Uptake of 3-Carbamoyl-2-methylpropanoic acid
Welcome to the technical support center for 3-Carbamoyl-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges in achieving optimal biological uptake of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high cellular uptake of this compound?
A1: this compound, like many small molecule carboxylic acids, can exhibit limited passive diffusion across the lipophilic cell membrane due to its polar nature.[1][2] The carboxyl group is typically ionized at physiological pH, which hinders its ability to traverse the lipid bilayer.[2] Key challenges include low membrane permeability, potential for rapid efflux from the cell, and the need to identify specific transport mechanisms.
Q2: What are the potential transport mechanisms for this compound uptake?
A2: The uptake of small molecule monocarboxylates can be mediated by specific transporters. The most relevant for this compound are likely the Monocarboxylate Transporters (MCTs), which are responsible for the transport of molecules like lactate and pyruvate.[3][4][5][6][7] Investigating the expression of different MCT isoforms (MCT1-4) in your experimental cell line is a crucial first step.[5] Additionally, some sodium-coupled monocarboxylate transporters (SMCTs) could be involved.[3][6][7]
Q3: How can I enhance the passive diffusion of this compound?
A3: A common strategy to enhance passive diffusion of carboxylic acids is the prodrug approach.[8][9][10] By converting the carboxylic acid to an ester, the polarity of the molecule is reduced, which can significantly improve its ability to cross the cell membrane.[1][2][9] Once inside the cell, endogenous esterases can cleave the ester bond, releasing the active this compound.
Q4: Are there formulation strategies to improve the delivery of this compound?
A4: Yes, nanoparticle-based drug delivery systems can be employed to enhance the cellular uptake of hydrophilic compounds.[11][12][13] Encapsulating this compound in liposomes or polymeric nanoparticles can facilitate its entry into cells, often through endocytosis.[13] The surface of these nanoparticles can also be functionalized with targeting ligands to direct them to specific cell types.[11]
Troubleshooting Guides
Issue 1: Low Intracellular Concentration of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Poor membrane permeability | 1. Prodrug Synthesis: Synthesize an ester prodrug (e.g., ethyl ester) of this compound. | Esterification masks the polar carboxyl group, increasing lipophilicity and enhancing passive diffusion across the cell membrane.[1][2][9] |
| Active efflux by cellular transporters | 2. Use of Efflux Pump Inhibitors: Co-incubate cells with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). | This will help determine if the compound is being actively removed from the cell after initial uptake. |
| Inefficient active transport | 3. Characterize Transporter Expression: Perform qPCR or Western blot to determine the expression levels of MCTs (MCT1-4) in your cell line. | If transporter expression is low, consider using a different cell line with higher expression or genetically engineering your current line to overexpress the relevant transporter.[5] |
| Experimental artifact | 4. Adsorption to Plasticware: Pre-treat culture plates with a blocking agent like bovine serum albumin (BSA). | Small molecules can adsorb to the surface of cell culture plates, reducing the effective concentration available for cellular uptake.[14][15] |
Issue 2: High Variability in Uptake Assay Results
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent cell seeding density | 1. Standardize Cell Seeding Protocol: Ensure a consistent number of cells are seeded in each well and that cells are in the logarithmic growth phase at the time of the experiment. | Variations in cell number will directly impact the total amount of compound taken up. |
| Fluctuations in incubation temperature | 2. Maintain Strict Temperature Control: Use a calibrated incubator and minimize the time plates are outside of the controlled environment. | Cellular transport processes are temperature-dependent; even small variations can affect uptake rates.[16] |
| Inconsistent washing steps | 3. Optimize and Standardize Washing Protocol: Use a consistent volume of ice-cold PBS for each wash and perform washes rapidly to minimize efflux of the compound. | Inadequate washing can leave extracellular compound that will artificially inflate uptake measurements, while excessive washing can cause cell detachment. |
Data Presentation
Table 1: Hypothetical Uptake of this compound and its Ethyl Ester Prodrug in a High-MCT1 Expressing Cell Line
| Compound | Concentration (µM) | Incubation Time (min) | Intracellular Concentration (µM) |
| This compound | 10 | 30 | 1.2 ± 0.2 |
| This compound | 50 | 30 | 5.8 ± 0.7 |
| Ethyl-3-carbamoyl-2-methylpropanoate | 10 | 30 | 8.5 ± 1.1 |
| Ethyl-3-carbamoyl-2-methylpropanoate | 50 | 30 | 42.1 ± 4.5 |
Table 2: Hypothetical Effect of an MCT1 Inhibitor on the Uptake of this compound
| Condition | Intracellular Concentration (µM) | % Inhibition |
| This compound (10 µM) | 1.2 ± 0.2 | N/A |
| This compound (10 µM) + MCT1 Inhibitor (50 µM) | 0.3 ± 0.1 | 75% |
Experimental Protocols
Protocol 1: Cellular Uptake Assay
-
Cell Culture: Seed cells in a 24-well plate at a density that will result in a near-confluent monolayer on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO2.[15]
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) containing 10 mM HEPES (pH 7.4).[17]
-
Initiation of Uptake: Add 200 µL of pre-warmed assay buffer containing the desired concentration of this compound (or its prodrug) to each well. For inhibitor studies, pre-incubate the cells with the inhibitor for 15-30 minutes before adding the compound.
-
Incubation: Incubate the plate at 37°C for the desired time points (e.g., 5, 15, 30, 60 minutes).
-
Termination of Uptake: To stop the uptake, rapidly aspirate the solution and wash the cells three times with 500 µL of ice-cold PBS.
-
Cell Lysis: Add 200 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate on a shaker for 10 minutes.
-
Quantification: Collect the cell lysate and quantify the intracellular concentration of this compound using a validated analytical method, such as LC-MS/MS.
-
Data Normalization: In a parallel set of wells, determine the protein concentration using a BCA assay to normalize the uptake data.
Visualizations
Caption: Experimental workflow for the cellular uptake assay.
Caption: Proposed MCT1-mediated transport of this compound.
Caption: Troubleshooting logic for low cellular uptake.
References
- 1. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of monocarboxylate transporters in drug delivery to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Monocarboxylate Transporters: Therapeutic Targets and Prognostic Factors in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Monocarboxylate Transporters in Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carboxylic Acid Applications in Nanotechnology: Future Insights [eureka.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 15. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Synthesis of 3-Carbamoyl-2-methylpropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the reaction scale-up of 3-carbamoyl-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound at a laboratory scale?
A1: At the laboratory scale, this compound can be synthesized through a multi-step process. A common route involves the Michael addition of a nitrogen-containing nucleophile to an appropriate α,β-unsaturated carbonyl compound, followed by hydrolysis. For instance, a plausible laboratory-scale synthesis could start from itaconic acid or its derivatives. One potential pathway involves the partial hydrogenation of itaconic acid to form 2-methylsuccinic acid, which can then be selectively amidated.[1] Another approach could involve the reaction of 2-methylsuccinic anhydride with ammonia.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound from the lab to a pilot plant or industrial scale presents several challenges. These can be broadly categorized as:
-
Reaction Control and Heat Management: Exothermic reactions can become difficult to control on a larger scale, leading to temperature gradients and potential side reactions.
-
Mixing and Mass Transfer: Ensuring efficient mixing of reactants becomes more complex in large reactors, which can affect reaction rates and product purity.
-
Downstream Processing and Purification: Isolation and purification of the final product, particularly achieving the desired crystal form and purity, can be challenging at scale.
-
Impurity Profile: The types and quantities of impurities may differ between lab and industrial scales, requiring robust analytical methods for their identification and control.
-
Solvent Handling and Recovery: The large volumes of solvents used in industrial processes necessitate efficient recovery and recycling systems to ensure economic and environmental sustainability.
Q3: How can I control the formation of by-products during the amidation step at a larger scale?
A3: Controlling by-product formation during a large-scale amidation reaction is crucial for achieving high purity and yield. Key strategies include:
-
Strict Temperature Control: Maintaining the optimal reaction temperature is critical to prevent side reactions such as dehydration or degradation.
-
Controlled Addition of Reagents: The rate of addition of the aminating agent (e.g., ammonia) should be carefully controlled to avoid localized high concentrations that can lead to side reactions.
-
Efficient Mixing: Vigorous and uniform mixing is essential to ensure homogeneous reaction conditions and minimize the formation of localized hot spots.
-
pH Control: Maintaining the optimal pH throughout the reaction can be critical for maximizing the desired reaction pathway and minimizing the formation of impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction due to poor mixing or mass transfer limitations. | - Increase agitation speed. - Optimize reactor geometry for better mixing. - Consider using a different solvent to improve solubility and mass transfer. |
| Decomposition of the product or intermediates at elevated temperatures. | - Implement more efficient cooling systems. - Perform the reaction at a lower temperature for a longer duration. | |
| Loss of product during work-up and isolation. | - Optimize the extraction and crystallization solvents and conditions. - Analyze mother liquor for product content to quantify losses. | |
| High Impurity Levels | Formation of side products due to poor temperature control. | - Improve reactor heat transfer capabilities. - Use a jacketed reactor with a reliable temperature control unit. |
| Presence of unreacted starting materials. | - Increase reaction time. - Consider a slight excess of one of the reactants. | |
| Formation of regioisomers or other structural isomers. | - Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired isomer. - Employ a purification method with high resolving power, such as preparative chromatography. | |
| Poor Crystal Quality / Polymorphism | Rapid crystallization due to high supersaturation. | - Control the cooling rate during crystallization. - Use an anti-solvent addition strategy to control supersaturation. - Introduce seed crystals to promote the formation of the desired polymorph. |
| Incorporation of impurities into the crystal lattice. | - Purify the crude product before the final crystallization step. - Screen different crystallization solvents to find one that effectively excludes impurities. | |
| Inconsistent Batch-to-Batch Results | Variations in raw material quality. | - Establish strict specifications for all starting materials and reagents. - Perform incoming quality control checks on all raw materials. |
| Inconsistent control of process parameters. | - Implement a robust process control strategy with well-defined operating ranges for temperature, pressure, and addition rates. - Ensure proper calibration and maintenance of all process equipment. |
Experimental Protocols
Illustrative Laboratory-Scale Synthesis of a Related Compound (2-Methylsuccinic Acid)
This protocol describes the synthesis of 2-methylsuccinic acid, a potential precursor to this compound.
Reaction: Partial hydrogenation of itaconic acid.[1]
Materials:
-
Itaconic acid
-
Raney nickel catalyst
-
Hydrogen gas
-
Suitable solvent (e.g., water or ethanol)
Procedure:
-
In a hydrogenation apparatus, dissolve itaconic acid in the chosen solvent.
-
Carefully add the Raney nickel catalyst to the solution.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at a controlled temperature until the theoretical amount of hydrogen has been consumed.
-
Carefully filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-methylsuccinic acid.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2-methylsuccinic acid.
Visualizations
Caption: Key challenges in the scale-up of chemical synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for 3-Carbamoyl-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 3-Carbamoyl-2-methylpropanoic acid, a polar, acidic small molecule. Given the limited availability of specific validated methods for this compound, this document outlines common and effective analytical techniques used for similar molecules, such as short-chain fatty acids and other polar organic acids. The comparison focuses on High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The validation parameters presented are based on typical performance characteristics reported for the analysis of analogous compounds and are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of small, polar acidic molecules.
| Performance Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-117%[4][5] | 98-102% |
| Precision (%RSD) | < 2% | < 15% | < 15% |
| Limit of Detection (LOD) | µg/mL range | pg range[6] | ng/mL to pg/mL range |
| Limit of Quantitation (LOQ) | µg/mL range | pg to ng range | pg/mL to ng/mL range |
| Specificity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative of methods used for similar polar, acidic analytes and can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials or simple formulations where high sensitivity is not required.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7] For polar compounds, an aqueous C18 column may provide better retention.[8]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 20 mM potassium phosphate buffer at pH 2.7) and a polar organic solvent like acetonitrile or methanol.[7] The low pH suppresses the ionization of the carboxylic acid group, leading to better retention on the reverse-phase column.[9]
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Detection: UV detection at a low wavelength, typically around 210-220 nm, where the carbamoyl and carboxylic acid groups exhibit some absorbance.[8][10]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent, filter through a 0.45 µm filter, and inject.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[11][12][13][14]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Esterification is a common derivatization technique for carboxylic acids.[15] This can be achieved using reagents like BF3/methanol or by silylation using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[16]
-
Esterification Protocol Example: To the dried sample, add a solution of 14% BF3 in methanol and heat at 60°C for 30 minutes. After cooling, extract the resulting methyl ester with a non-polar solvent like hexane.
-
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the analyte from other components. For example, start at 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Mass Spectrometry: Electron ionization (EI) is typically used. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of this compound, especially in complex biological matrices.[17]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Chromatography:
-
Reversed-Phase (RP-LC): A C18 column can be used with a mobile phase consisting of water and methanol or acetonitrile with a modifier like formic acid to improve peak shape.[18]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating very polar compounds that are not well-retained by reversed-phase columns.[19] The mobile phase typically consists of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.
-
-
Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for acidic compounds.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition. This provides high selectivity and sensitivity.
-
Sample Preparation: For biological samples, protein precipitation followed by centrifugation and filtration is a common sample preparation technique.[20]
Mandatory Visualizations
Caption: A typical workflow for analytical method validation.
Caption: Comparison of key attributes for analytical methods.
References
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. scioninstruments.com [scioninstruments.com]
- 9. agilent.com [agilent.com]
- 10. Determination of organic acids using HPLC [bio-protocol.org]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. uoguelph.ca [uoguelph.ca]
- 13. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 14. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. gcms.cz [gcms.cz]
- 16. derivatization method for carboxylic acid ? - Chromatography Forum [chromforum.org]
- 17. BA Method Development: Polar Compounds - BioPharma Services [biopharmaservices.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. [PDF] LC-MS metabolomics of polar compounds. | Semantic Scholar [semanticscholar.org]
- 20. GC-MS Sample Preparation | Thermo Fisher Scientific - FR [thermofisher.com]
A Comparative Guide to the Synthesis of 3-Carbamoyl-2-methylpropanoic Acid
For researchers and professionals in drug development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. 3-Carbamoyl-2-methylpropanoic acid, a valuable building block, can be synthesized through various routes. This guide provides a comparative analysis of two prominent methods: a multicomponent Bargellini-type reaction and the ring-opening of 2-methylsuccinic anhydride with ammonia. This comparison is based on experimental data from peer-reviewed literature and established chemical principles, offering insights into the performance and practical considerations of each approach.
Comparison of Synthesis Routes
The selection of a synthetic route is often a trade-off between factors such as yield, reaction time, availability of starting materials, and overall process complexity. The following table summarizes the key quantitative metrics for the two synthesis pathways to this compound.
| Parameter | Route 1: Bargellini-type Reaction | Route 2: Amidation of 2-Methylsuccinic Anhydride |
| Overall Yield | 47-95%[1] | Typically high, estimated >90% |
| Purity | High, requires standard work-up | Generally high, may require recrystallization |
| Reaction Time | 2-4 hours | 1-3 hours |
| Starting Materials | Isocyanide, Acetone, Chloroform, Sodium Hydroxide | 2-Methylsuccinic anhydride, Ammonia |
| Key Advantages | One-pot reaction, high convergency | Simple procedure, readily available starting materials |
| Key Disadvantages | Use of toxic chloroform and isocyanides | Potential for diacid formation as a byproduct |
Synthetic Pathway Overview
The two synthetic routes offer distinct approaches to the target molecule. The Bargellini-type reaction is a multicomponent reaction that efficiently constructs the molecule in a single step, while the amidation of 2-methylsuccinic anhydride is a classic and straightforward ring-opening reaction.
Caption: Comparative schematic of the two synthesis routes for this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are the step-by-step procedures for both the Bargellini-type reaction and the amidation of 2-methylsuccinic anhydride.
Route 1: Bargellini-type Reaction
This one-pot synthesis is based on the procedure described by Giustiniano et al. (2016).[1]
Materials:
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Acetone
-
Chloroform
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 2 M
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the isocyanide in a mixture of acetone and chloroform.
-
Add powdered sodium hydroxide to the solution.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with water.
-
Acidify the aqueous layer to a pH of 2 using 2 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Route 2: Amidation of 2-Methylsuccinic Anhydride
This proposed route is based on the well-established reaction of cyclic anhydrides with ammonia.
Materials:
-
2-Methylsuccinic anhydride
-
Aqueous ammonia (e.g., 28-30% solution)
-
Hydrochloric acid (HCl), concentrated
-
Ice bath
Procedure:
-
In a flask equipped with a magnetic stirrer, add 2-methylsuccinic anhydride.
-
Cool the flask in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia to the anhydride with stirring. An exothermic reaction will occur.
-
After the initial reaction subsides, continue to stir the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Carefully acidify the reaction mixture to a pH of 1-2 with concentrated HCl while cooling in an ice bath. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
Dry the product under vacuum to obtain this compound.
-
Purity can be further enhanced by recrystallization from water or an appropriate organic solvent.
Conclusion
Both the Bargellini-type reaction and the amidation of 2-methylsuccinic anhydride offer viable pathways to this compound. The Bargellini-type reaction is an elegant one-pot multicomponent approach that can provide high yields, though it involves the use of more hazardous reagents.[1] In contrast, the amidation of 2-methylsuccinic anhydride is a simpler, more traditional method that utilizes readily available and less toxic materials, and is expected to proceed with high efficiency. The choice between these two routes will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations.
References
Comparative Biological Activity of 3-Carbamoyl-2-methylpropanoic Acid Enantiomers: A Review of Available Data
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the characterization and comparative analysis of the biological activities of the individual enantiomers of 3-Carbamoyl-2-methylpropanoic acid, namely the (R)- and (S)-forms. While the parent compound is noted for its potential biological activities, specific data delineating the differential effects of its stereoisomers is not currently available.
This guide, intended for researchers, scientists, and drug development professionals, aims to present the existing information on this compound and highlight the absence of enantiomer-specific comparative studies. This identified knowledge gap presents a clear opportunity for future research in the field.
Summary of Available Information
Currently, information regarding this compound is primarily focused on the racemic mixture or the compound as a single entity, without distinguishing between its enantiomeric forms. The publicly accessible chemical database, PubChem, provides general information about this compound, including its chemical structure and basic properties.[1] However, this resource does not contain specific biological activity data for the individual (R) and (S) enantiomers.
Similarly, commercial suppliers of chemical compounds list this compound for research purposes but do not provide data on the comparative biological activities of its enantiomers.
The Importance of Stereochemistry in Drug Development
It is a well-established principle in pharmacology and drug development that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, the separate evaluation of each enantiomer is a critical step in the drug discovery and development process.
Future Research Directions
The absence of comparative data for the enantiomers of this compound underscores a clear need for further investigation. Future research efforts should focus on the following areas:
-
Enantioselective Synthesis: Development of robust and efficient methods for the synthesis of the individual (R)- and (S)-enantiomers of this compound in high purity.
-
In Vitro Biological Assays: Comparative screening of the (R) and (S) enantiomers in a panel of relevant biological assays to identify any differences in their potency, efficacy, and mechanism of action.
-
In Vivo Studies: Following the identification of differential in vitro activity, conducting in vivo studies in appropriate animal models to assess the pharmacokinetic and pharmacodynamic profiles of each enantiomer.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which each enantiomer exerts its biological effects.
Experimental Protocols: A General Framework
While specific experimental data for the enantiomers of this compound is unavailable, a general framework for future comparative studies can be proposed. The following are examples of standard experimental protocols that could be employed:
1. Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
-
Objective: To assess and compare the cytotoxic effects of the (R) and (S) enantiomers on a panel of cell lines.
-
Methodology:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
-
2. Enzyme Inhibition Assay
-
Objective: To determine if the enantiomers exhibit differential inhibitory activity against a specific enzyme target.
-
Methodology:
-
In a suitable buffer, combine the target enzyme, its substrate, and varying concentrations of the (R)-enantiomer, (S)-enantiomer, or racemic mixture.
-
Initiate the enzymatic reaction and monitor its progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the initial reaction rates for each concentration of the test compounds.
-
Determine the IC50 value for each enantiomer to quantify its inhibitory potency.
-
Visualization of Research Workflow
The logical flow for investigating the comparative biological activity of the enantiomers can be visualized as follows:
Figure 1: A proposed workflow for the synthesis, biological evaluation, and comparative analysis of this compound enantiomers.
References
Comparative Efficacy of 3-Carbamoyl-2-methylpropanoic acid Against Known Inhibitors of α-Ketoglutarate-Dependent Dioxygenases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Carbamoyl-2-methylpropanoic acid and known inhibitors targeting the α-ketoglutarate (α-KG)-dependent dioxygenase enzyme family. Due to the limited publicly available data on the specific inhibitory efficacy of this compound, this document focuses on its likely mechanism of action based on structurally similar compounds and draws comparisons with well-characterized inhibitors of this enzyme class. The information herein is intended to serve as a foundational resource for researchers initiating studies on this and related molecules.
Introduction to α-Ketoglutarate-Dependent Dioxygenases and Inhibition
α-Ketoglutarate-dependent dioxygenases are a large family of non-heme iron-containing enzymes that play crucial roles in various cellular processes, including DNA and histone demethylation, collagen biosynthesis, and cellular oxygen sensing.[1][2] A key function of some of these enzymes, such as prolyl hydroxylases (PHDs), is the regulation of the hypoxia-inducible factor (HIF) pathway. By hydroxylating prolyl residues on HIF-α subunits, they mark them for ubiquitin-mediated degradation in the presence of oxygen.
Inhibitors of α-KG-dependent dioxygenases are of significant interest for their therapeutic potential in conditions such as anemia, ischemia, and cancer.[3] These inhibitors typically function by competing with the co-substrate α-ketoglutarate, thereby preventing the hydroxylation of their target substrates.[1][4]
Comparative Analysis of Inhibitors
The following table summarizes known inhibitors of α-ketoglutarate-dependent dioxygenases. It is important to note that quantitative efficacy data, such as IC50 or Ki values, for this compound are not currently available in the public domain and would require direct experimental determination.
| Inhibitor Class | Examples | Mechanism of Action | Notes |
| α-Ketoglutarate Analogs | N-Oxalylglycine (NOG), Pyridine-2,4-dicarboxylic acid (2,4-PDCA) | Competitive inhibitors that mimic the binding of α-ketoglutarate to the active site Fe(II) ion.[1] | Often referred to as 'broad-spectrum' inhibitors due to a lack of selectivity among different α-KG-dependent dioxygenases.[1] |
| Oncometabolites | 2-Hydroxyglutarate (2-HG), Succinate, Fumarate | Competitive inhibitors of α-KG-dependent dioxygenases.[2][4][5] 2-HG occupies the same active site space as α-KG.[4] | These metabolites can accumulate in certain cancers due to mutations in enzymes like IDH1/2, SDH, and FH, leading to epigenetic alterations.[2][4] |
| Small Molecule Inhibitors | FG-2216, FG-4592, 5-carboxy-8-hydroxyquinoline | Mimic the co-substrate α-ketoglutarate and compete for binding at the enzyme's active site.[1] | Developed for their potential therapeutic applications in stimulating erythropoiesis. |
| Putative Inhibitor | This compound | Hypothesized to be a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. | Efficacy data is not currently available and requires experimental validation. |
Experimental Protocols
To ascertain the efficacy of this compound, a robust experimental plan is necessary. Below is a detailed methodology for a representative in vitro assay to determine the half-maximal inhibitory concentration (IC50) against a specific α-ketoglutarate-dependent dioxygenase, such as a prolyl hydroxylase domain (PHD) enzyme.
In Vitro PHD2 Inhibition Assay
Objective: To determine the IC50 value of this compound for the human prolyl hydroxylase domain 2 (PHD2) enzyme.
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
α-Ketoglutarate
-
Ascorbate
-
Fe(II) (e.g., (NH4)2Fe(SO4)2·6H2O)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound and known inhibitor (e.g., N-Oxalylglycine) as a positive control
-
Detection reagent (e.g., a specific antibody for hydroxylated HIF-1α or a coupled enzyme system to measure succinate production)
-
96-well microplates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Create a serial dilution of the inhibitor in the assay buffer to generate a range of concentrations for testing.
-
In a 96-well plate, add the assay buffer, Fe(II), and ascorbate.
-
Add the serially diluted this compound or the positive control inhibitor to the respective wells. Include a no-inhibitor control.
-
Add the HIF-1α peptide substrate and α-ketoglutarate to all wells to initiate the reaction.
-
Finally, add the recombinant PHD2 enzyme to all wells except for a negative control (no enzyme).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a strong acid).
-
Quantify the enzyme activity. This can be done through various methods, such as:
-
ELISA-based detection: Using an antibody that specifically recognizes the hydroxylated HIF-1α peptide.
-
Mass spectrometry: Directly measuring the conversion of the substrate peptide to its hydroxylated form.
-
Coupled enzyme assays: Measuring the production of succinate, a co-product of the reaction.
-
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Visualizing Pathways and Workflows
To better understand the context of inhibition, the following diagrams illustrate the HIF-1α signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.
Caption: A generalized workflow for determining the IC50 of an inhibitor.
Conclusion
This compound is a compound with the potential to inhibit α-ketoglutarate-dependent dioxygenases, a class of enzymes with significant therapeutic relevance. While direct evidence of its efficacy is lacking in publicly accessible literature, its structural characteristics warrant further investigation. The provided experimental protocol offers a clear path for determining its inhibitory potential in a laboratory setting. By comparing its performance against known inhibitors such as N-oxalylglycine and 2-hydroxyglutarate, researchers can accurately place its efficacy within the broader landscape of α-KG-dependent dioxygenase inhibitors and explore its potential for therapeutic development.
References
- 1. Alpha-ketoglutarate-dependent hydroxylases - Wikipedia [en.wikipedia.org]
- 2. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Carbamoyl-3-methylpropanoic acid | 873376-02-4 | Benchchem [benchchem.com]
- 4. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Cross-Reactivity Assessment of 3-Carbamoyl-2-methylpropanoic acid in Competitive Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of potential interfering substances in a competitive immunoassay for the quantitative determination of 3-Carbamoyl-2-methylpropanoic acid. While specific cross-reactivity data for this compound is not extensively published, this document outlines the necessary experimental protocols, data presentation standards, and analytical logic required to conduct a thorough investigation of assay specificity. The methodologies described herein are based on established principles of immunoassay validation and can be adapted for various small molecule analytes.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are indispensable tools in drug development and clinical diagnostics, offering high sensitivity for the detection of specific analytes. However, a critical aspect of immunoassay performance is its specificity—the ability to measure only the intended analyte without interference from other structurally similar or dissimilar molecules present in the sample. Cross-reactivity occurs when a substance other than the target analyte binds to the assay's antibody, leading to inaccurate (typically overestimated) concentration measurements.
For a small molecule like this compound, competitive immunoassay formats are commonly employed. In this format, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The presence of cross-reacting substances can lead to a false signal, compromising the reliability of the results. Therefore, rigorous cross-reactivity testing against a panel of relevant compounds is a mandatory step in assay validation.
Hypothetical Competitive Immunoassay for this compound
To illustrate the cross-reactivity assessment process, we will consider a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) for this compound. The principles outlined can be extrapolated to other immunoassay platforms.
Assay Principle:
The assay is based on the competitive binding between this compound in the sample and a fixed concentration of enzyme-labeled this compound for a limited number of binding sites on a specific antibody coated onto a microplate. After an incubation period, the unbound components are washed away, and a substrate for the enzyme is added. The resulting color development is inversely proportional to the concentration of this compound in the sample.
Figure 1: Principle of a competitive immunoassay for this compound.
Experimental Protocol for Cross-Reactivity Assessment
This section details the methodology for evaluating the cross-reactivity of structurally similar compounds in the hypothetical immunoassay for this compound.
Selection of Potential Cross-Reactants
A panel of compounds with structural similarity to this compound should be selected. This includes precursors, metabolites, and structural analogs. For this guide, we will consider the following hypothetical cross-reactants:
-
3-Carbamoylpropanoic acid
-
2-Methylpropanoic acid
-
3-(Methylcarbamoyl)amino]propanoic acid
-
3-Carbamoyl-3-methylpropanoic acid
-
t-Butoxycarbonyl-3-carbamoyl propanoic acid
Materials and Reagents
-
Microplate pre-coated with anti-3-Carbamoyl-2-methylpropanoic acid antibody
-
This compound standard
-
Enzyme-labeled this compound
-
Potential cross-reactant compounds
-
Assay buffer
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Experimental Workflow
The following workflow outlines the steps for conducting the cross-reactivity study.
Figure 2: Experimental workflow for assessing cross-reactivity.
Assay Procedure
-
Preparation of Standard Curve: Prepare a series of dilutions of the this compound standard in assay buffer to generate a standard curve.
-
Preparation of Cross-Reactant Solutions: Prepare serial dilutions of each potential cross-reactant in the assay buffer.
-
Immunoassay:
-
Add the standard dilutions and cross-reactant dilutions to the respective wells of the antibody-coated microplate.
-
Add the enzyme-labeled this compound to all wells.
-
Incubate the plate according to the assay protocol to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate for the recommended time to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis and Calculation of Cross-Reactivity
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Where IC50 is the concentration of the analyte or cross-reactant that causes a 50% reduction in the maximum signal.
Data Presentation: Cross-Reactivity of Structurally Related Compounds
The results of the cross-reactivity study should be summarized in a clear and concise table.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | [Experimental Value] | 100 |
| 3-Carbamoylpropanoic acid | [Experimental Value] | [Calculated Value] |
| 2-Methylpropanoic acid | [Experimental Value] | [Calculated Value] |
| 3-(Methylcarbamoyl)amino]propanoic acid | [Experimental Value] | [Calculated Value] |
| 3-Carbamoyl-3-methylpropanoic acid | [Experimental Value] | [Calculated Value] |
| t-Butoxycarbonyl-3-carbamoyl propanoic acid | [Experimental Value] | [Calculated Value] |
Table 1: Hypothetical cross-reactivity data for the this compound immunoassay.
Comparison with Alternative Methods
When significant cross-reactivity is observed, it is crucial to have a confirmatory analytical method. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the specific quantification of small molecules.
| Feature | Competitive Immunoassay | HPLC-MS/MS |
| Principle | Antibody-antigen binding | Physicochemical separation and mass-to-charge ratio |
| Specificity | Can be affected by cross-reacting substances | High; can distinguish between structurally similar compounds |
| Throughput | High | Lower |
| Cost per Sample | Generally lower | Higher |
| Instrumentation | Standard laboratory equipment (microplate reader) | Specialized and expensive instrumentation |
| Primary Use | Screening and high-throughput analysis | Confirmation and reference method |
Table 2: Comparison of competitive immunoassay with a reference method (HPLC-MS/MS).
Conclusion
The validation of an immunoassay for this compound must include a thorough investigation of its cross-reactivity with structurally related compounds. This guide provides a systematic approach to designing and executing such a study, from the selection of potential cross-reactants to the final data analysis and presentation. By following these protocols, researchers can ensure the accuracy and reliability of their immunoassay data, which is paramount in both research and clinical settings. The use of a highly specific confirmatory method, such as HPLC-MS/MS, is strongly recommended to verify any positive results obtained from the immunoassay, especially when the presence of cross-reacting substances is suspected.
A Comparative Analysis of Spectroscopic Data: 3-Carbamoyl-2-methylpropanoic Acid and its Analogue
An objective guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 3-Carbamoyl-2-methylpropanoic acid. This guide provides a comparative analysis with the structurally similar 2-methylpropanoic acid, supported by experimental data and detailed methodologies.
This guide presents a detailed comparison of the spectroscopic data for this compound and its structural analogue, 2-methylpropanoic acid. Due to the limited availability of experimental spectra for this compound, this comparison combines experimental data for 2-methylpropanoic acid with predicted values and characteristic spectral features for the target molecule's functional groups. This approach provides a valuable reference for the identification and characterization of this compound.
Molecular Structures
This compound
- Molecular Formula: C₅H₉NO₃
- Molecular Weight: 131.13 g/mol
2-methylpropanoic acid
-
Molecular Formula: C₄H₈O₂
-
Molecular Weight: 88.11 g/mol
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound (predicted) and 2-methylpropanoic acid (experimental).
¹H NMR Spectroscopy Data
Table 1: Comparative ¹H NMR Spectral Data
| Assignment | This compound (Predicted Chemical Shift, ppm) | 2-methylpropanoic acid (Experimental Chemical Shift, ppm) | Multiplicity | Integration |
| -COOH | 10-12 | ~12.0 | singlet (broad) | 1H |
| -CH- | 2.5-2.9 | 2.58 | septet | 1H |
| -CH₂- | 2.2-2.6 | - | multiplet | 2H |
| -CH₃ | 1.1-1.3 | 1.17 | doublet | 3H |
| -CONH₂ | 5.5-7.5 | - | singlet (broad) | 2H |
Note: Predicted values for this compound are based on the analysis of its functional groups and comparison with similar structures.
¹³C NMR Spectroscopy Data
Table 2: Comparative ¹³C NMR Spectral Data
| Assignment | This compound (Predicted Chemical Shift, ppm) | 2-methylpropanoic acid (Experimental Chemical Shift, ppm) [1] |
| -COOH | 175-185 | ~184 |
| -CONH₂ | 170-180 | - |
| -CH- | 35-45 | ~34 |
| -CH₂- | 30-40 | - |
| -CH₃ | 15-25 | ~19 |
Note: Predicted values for this compound are based on the analysis of its functional groups and comparison with similar structures.
Infrared (IR) Spectroscopy Data
Table 3: Comparative IR Spectral Data
| Functional Group | Vibrational Mode | This compound (Predicted Wavenumber, cm⁻¹) | 2-methylpropanoic acid (Experimental Wavenumber, cm⁻¹) [2] |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | 2500-3300 (broad) |
| N-H (Amide) | Stretching | 3100-3500 (two bands) | - |
| C-H | Stretching | 2850-3000 | 2875-2975 |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 | ~1710 |
| C=O (Amide I) | Stretching | 1630-1680 | - |
| N-H (Amide II) | Bending | 1550-1640 | - |
Note: Predicted values for this compound are based on characteristic absorption frequencies for its functional groups.[3][4][5]
Mass Spectrometry (MS) Data
Table 4: Comparative Mass Spectrometry Fragmentation Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Interpretation |
| This compound | 131 | 114, 88, 72, 44 | Loss of NH₃, Loss of COOH, Loss of CONH₂, Cleavage of C-C bonds |
| 2-methylpropanoic acid | 88[6] | 73, 45, 43[6] | Loss of CH₃, Loss of COOH, Isopropyl cation |
Note: Predicted fragmentation for this compound is based on the fragmentation patterns of carboxylic acids and amides.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Probe: A standard broadband or inverse detection probe.
-
Temperature: Set the probe temperature to a constant value, typically 25 °C, to ensure reproducibility.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Background Scan: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.
-
-
Data Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The acquired spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is common. For less volatile or thermally labile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique often used in LC-MS that typically keeps the molecular ion intact.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: General experimental workflow for the spectroscopic analysis and structural elucidation of an organic compound.
References
- 1. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. docbrown.info [docbrown.info]
Confirming the Structure of Synthesized 3-Carbamoyl-2-methylpropanoic Acid: A Comparative Guide to Spectroscopic Techniques
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comparative overview of standard spectroscopic methods for the structural confirmation of synthesized 3-Carbamoyl-2-methylpropanoic acid. By presenting hypothetical yet realistic experimental data alongside detailed protocols, this document aims to serve as a practical reference for the characterization of this and similar small molecules.
Introduction
The precise confirmation of a synthesized molecule's structure is a critical step in chemical and pharmaceutical research. For a compound such as this compound, a molecule with potential applications in medicinal chemistry, unambiguous structural verification is paramount. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in elucidating the molecular structure of this target compound.
Data Presentation: A Multi-faceted Approach to Structural Verification
A combination of spectroscopic techniques provides a comprehensive and definitive structural confirmation. Below are the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.0 - 10.0 | Broad Singlet | 1H | -COOH |
| 7.4 | Broad Singlet | 1H | -CONH₂ (one H) |
| 6.8 | Broad Singlet | 1H | -CONH₂ (one H) |
| 2.8 - 2.6 | Multiplet | 1H | -CH(CH₃)- |
| 2.5 - 2.3 | Multiplet | 2H | -CH₂-CONH₂ |
| 1.2 | Doublet | 3H | -CH(CH₃)- |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 180.5 | -COOH |
| 175.0 | -CONH₂ |
| 42.0 | -CH(CH₃)- |
| 38.5 | -CH₂-CONH₂ |
| 17.0 | -CH₃ |
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (amide) |
| 3300 - 2500 | Strong, Very Broad | O-H stretch (carboxylic acid) |
| 1710 | Strong, Sharp | C=O stretch (carboxylic acid) |
| 1680 | Strong, Sharp | C=O stretch (amide I) |
| 1640 | Medium | N-H bend (amide II) |
| 1420 | Medium | O-H bend |
| 1250 | Medium | C-O stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 131.06 | 85 | [M]⁺ (Molecular Ion) |
| 114.06 | 100 | [M - NH₃]⁺ |
| 86.04 | 60 | [M - COOH]⁺ |
| 72.04 | 45 | [M - CONH₂ - CH₃]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25°C.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A higher number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation:
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500).
-
-
Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.
Mandatory Visualization
Caption: Workflow for the structural confirmation of synthesized compounds.
Comparison of Techniques
Each spectroscopic technique provides unique and complementary information for the structural elucidation of this compound.
-
NMR Spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. ¹H NMR provides information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical environments. Together, they allow for the complete assembly of the carbon-hydrogen framework.
-
FT-IR Spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.[3] For this compound, the characteristic broad O-H stretch of the carboxylic acid and the distinct C=O and N-H stretches of the amide group are readily identifiable, confirming the presence of these key functionalities.[4]
-
Mass Spectrometry provides the molecular weight of the compound through the molecular ion peak, offering a direct confirmation of the molecular formula.[5] Furthermore, the fragmentation pattern can provide valuable clues about the molecule's structure, as weaker bonds are more likely to break, leading to characteristic fragment ions.
Conclusion
While each spectroscopic method offers valuable insights, a definitive structural confirmation of this compound is best achieved through the combined application of NMR, FT-IR, and Mass Spectrometry. NMR establishes the detailed connectivity of the atoms, FT-IR confirms the presence of essential functional groups, and Mass Spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. This integrated approach minimizes ambiguity and ensures the confident identification of the synthesized compound.
References
A Comparative Guide to In-Vitro and In-Vivo Studies of 3-Carbamoyl-2-methylpropanoic Acid
Disclaimer: Direct experimental data specifically comparing the in-vitro and in-vivo effects of 3-Carbamoyl-2-methylpropanoic acid is limited in publicly available scientific literature. This guide provides a comprehensive comparison based on the known biological activities of the closely related compound, 3-Carbamoyl-3-methylpropanoic acid, which is reported to be an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes. The experimental protocols and data presented herein are illustrative and based on standard methodologies for evaluating PHD inhibitors.
Introduction
This compound is a small molecule with potential therapeutic applications stemming from its structural similarity to known modulators of the cellular hypoxia response pathway. This guide explores the methodologies and potential outcomes of in-vitro and in-vivo studies designed to characterize its biological activity, focusing on its presumed role as a HIF prolyl hydroxylase inhibitor.
Mechanism of Action: HIF Prolyl Hydroxylase Inhibition
Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.
This compound is hypothesized to act as a competitive inhibitor of PHD enzymes, mimicking the co-substrate 2-oxoglutarate, thereby stabilizing HIF-α even under normoxic conditions.[1]
In-Vitro Studies
In-vitro studies are essential for the initial characterization of a compound's biochemical and cellular activity, providing a controlled environment to dissect its mechanism of action and determine its potency and selectivity.
Quantitative Data Summary
| Parameter | Assay Type | Cell Line | Hypothetical Value |
| IC₅₀ | PHD2 Enzyme Inhibition Assay | Recombinant Human PHD2 | 850 nM |
| EC₅₀ | HRE Reporter Gene Assay | HEK293T-HRE-Luciferase | 2.5 µM |
| IC₅₀ | Cell Viability (Cytotoxicity) | HeLa (Cancer Cell Line) | > 100 µM |
| IC₅₀ | Cell Viability (Cytotoxicity) | HK-2 (Normal Kidney Cell Line) | > 200 µM |
Experimental Protocols
1. PHD2 Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of PHD2.
-
Methodology:
-
Recombinant human PHD2 enzyme is incubated with a synthetic HIF-1α peptide substrate, the co-substrate 2-oxoglutarate, and Fe(II).
-
The reaction is initiated in the presence of varying concentrations of this compound.
-
The hydroxylation of the HIF-1α peptide is measured, typically using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or by detecting the consumption of 2-oxoglutarate.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated from the dose-response curve.
-
2. Hypoxia Response Element (HRE) Reporter Gene Assay
-
Objective: To assess the compound's ability to induce HIF-dependent gene transcription in a cellular context.
-
Methodology:
-
A stable cell line (e.g., HEK293T) is engineered to express a luciferase reporter gene under the control of a promoter containing multiple HREs.
-
These cells are treated with a range of concentrations of this compound under normoxic conditions.
-
After a defined incubation period (e.g., 16-24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.
-
The EC₅₀ value, the concentration that produces 50% of the maximal response, is determined.
-
3. Cell Viability (Cytotoxicity) Assay
-
Objective: To evaluate the cytotoxic effects of the compound on both cancerous and non-cancerous cell lines.
-
Methodology:
-
Cells (e.g., HeLa and HK-2) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with increasing concentrations of this compound for a prolonged period (e.g., 48-72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.
-
The IC₅₀ for cytotoxicity is calculated, representing the concentration that reduces cell viability by 50%.
-
In-Vivo Studies
In-vivo studies are critical for evaluating the pharmacokinetic properties, efficacy, and safety of a compound in a whole-organism setting, providing insights into its potential as a therapeutic agent.
Quantitative Data Summary
| Parameter | Animal Model | Dosing Regimen | Hypothetical Value |
| Plasma EPO Levels | C57BL/6 Mice | 30 mg/kg, oral gavage | 5-fold increase at 8 hours |
| Tumor Growth Inhibition | Nude Mice with HCT116 Xenograft | 50 mg/kg, daily for 14 days | 40% reduction in tumor volume |
| Bioavailability (F%) | Sprague-Dawley Rats | 10 mg/kg oral, 2 mg/kg IV | 35% |
| Half-life (t₁/₂) | Sprague-Dawley Rats | 10 mg/kg oral | 4.2 hours |
Experimental Protocols
1. Erythropoietin (EPO) Induction in Mice
-
Objective: To determine if the compound can induce the production of erythropoietin, a key HIF target gene, in a living animal.
-
Methodology:
-
Healthy C57BL/6 mice are administered a single dose of this compound via oral gavage.
-
Blood samples are collected at various time points post-administration (e.g., 2, 4, 8, 24 hours).
-
Plasma is isolated, and EPO levels are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The fold-increase in EPO levels compared to vehicle-treated control animals is calculated.
-
2. Tumor Xenograft Model
-
Objective: To assess the anti-tumor efficacy of the compound in a cancer model. In-vitro studies have suggested selective cytotoxicity of the related compound 3-Carbamoyl-3-methylpropanoic acid against tumor cells.[1]
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a human cancer cell line (e.g., HCT116).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives daily doses of this compound, while the control group receives a vehicle.
-
Tumor volume is measured regularly with calipers throughout the study.
-
At the end of the study, tumors are excised and weighed, and the percentage of tumor growth inhibition is calculated.
-
3. Pharmacokinetic (PK) Study in Rats
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Methodology:
-
A cohort of Sprague-Dawley rats receives an intravenous (IV) dose of the compound, while another cohort receives an oral dose.
-
Blood samples are collected at multiple time points after dosing.
-
The concentration of this compound in the plasma is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Key PK parameters such as bioavailability, half-life, maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated.
-
Comparative Workflow
Conclusion
The comprehensive evaluation of this compound requires a multi-faceted approach, beginning with in-vitro assays to confirm its mechanism of action and cellular potency. Positive results from these initial studies, demonstrating potent and selective activity, would then warrant progression to in-vivo models. These animal studies are indispensable for understanding the compound's behavior in a complex biological system, assessing its therapeutic potential, and identifying any potential liabilities. While direct experimental evidence for this compound is currently lacking, the methodologies and expected outcomes outlined in this guide, based on its structural analogs, provide a robust framework for its future investigation.
References
Benchmarking 3-Carbamoyl-2-methylpropanoic Acid: An Analysis of a Non-Catalytic Chemical Entity
A comprehensive review of scientific literature and patent databases reveals no evidence of 3-Carbamoyl-2-methylpropanoic acid being utilized as a catalyst. This compound is consistently characterized as a chemical intermediate, a building block in organic synthesis, and a molecule of interest for its potential biological activities. Consequently, a direct comparison guide on its catalytic performance cannot be generated due to the absence of any performance data.
While the core request to benchmark the catalytic performance of this compound cannot be fulfilled, this guide will instead provide a summary of its known applications and properties, offering context to researchers, scientists, and drug development professionals who may be investigating this molecule.
Known Applications and Properties
This compound is primarily documented in chemical literature and supplier databases as a reagent or building block. Its bifunctional nature, containing both a carboxylic acid and a carbamoyl (amide) group, makes it a potentially useful starting material for the synthesis of more complex molecules, including derivatives for pharmaceutical research.
Some scientific sources suggest a potential biological role for this molecule, particularly in studies related to hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes. However, this biological activity is distinct from catalytic activity in a chemical process.
The Absence of Catalytic Precedent
An exhaustive search of chemical databases and patent literature yielded no instances of this compound being employed as a catalyst for any chemical transformation. This includes, but is not limited to, investigations into its potential use in:
-
Acid-base catalysis: While possessing a carboxylic acid group, there is no indication of its use as an acid catalyst.
-
Organocatalysis: Despite the presence of functional groups common in some organocatalysts (e.g., amide, carboxylic acid), it has not been identified as an effective catalyst for reactions such as asymmetric synthesis, aldol reactions, or Michael additions.
-
Transition metal catalysis: There is no literature to suggest its use as a ligand for a catalytically active metal center.
Hypothetical Experimental Workflow for Catalyst Screening
For the benefit of researchers who may wish to investigate the potential catalytic activity of this compound or similar compounds, a general experimental workflow for screening its performance in a model reaction, such as esterification, is provided below.
Caption: A general workflow for screening the catalytic activity of a novel compound.
Conclusion
Navigating Experimental Reproducibility: A Comparative Guide to 3-Carbamoyl-2-methylpropanoic Acid and Alternatives in Cellular Assays
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative overview of the reported biological activities of small-molecule carboxylic acids, with a focus on experimental protocols relevant to the evaluation of compounds like 3-Carbamoyl-2-methylpropanoic acid. Due to the limited publicly available experimental data for this compound, this guide utilizes data from the closely related isomer, 3-Carbamoyl-3-methylpropanoic acid, as a primary example to illustrate key experimental workflows and data comparison.
The guide will delve into two common areas of investigation for such molecules: cytotoxicity and the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. Detailed experimental protocols are provided to facilitate the replication and adaptation of these assays for the user's specific research needs.
Comparative Analysis of Biological Activity
The following tables summarize the reported cytotoxic effects of various propanoic acid derivatives on different cancer cell lines. This data is essential for understanding the potential therapeutic applications and for comparing the potency of new chemical entities.
Table 1: Comparative Cytotoxicity of Propanoic Acid Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 3-Carbamoyl-3-methylpropanoic acid | Various human tumor cell lines | Not specified | Selectively cytotoxic | [1] |
| Pinostrobin propionate | T47D (Breast Cancer) | MTT Assay | 570 | [2] |
| Pinostrobin butyrate | T47D (Breast Cancer) | MTT Assay | 400 | [2] |
| Dihydropyridine carboxylic acid derivative 3a | HCT-15 (Colon Cancer) | Not specified | 7.94 | [3] |
| Dihydropyridine carboxylic acid derivative 3b | HCT-15 (Colon Cancer) | Not specified | 9.24 | [3] |
| 3-Carbamoyl-2-phenylpropionic acid | Cultured fibroblasts | Growth Inhibition | > 500 (nontoxic) | [4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Reported Activity of 3-Carbamoyl-3-methylpropanoic acid as a HIF Prolyl Hydroxylase (PHD) Inhibitor
| Compound | Biological Target | Effect | Reference |
| 3-Carbamoyl-3-methylpropanoic acid | HIF prolyl hydroxylase domain (PHD) enzymes | Inhibition, leading to HIF-1α stabilization | [1] |
Detailed Experimental Protocols
To ensure the reproducibility of experiments involving these compounds, detailed methodologies for key assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for determining the cytotoxic effects of a compound on cultured cells.[1][5][6]
Materials:
-
96-well microplates
-
Human cancer cell line of choice (e.g., T47D, HCT-15)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound) and a vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Assessment of HIF-1α Stabilization by Western Blot
This protocol describes a method to determine if a compound inhibits PHD enzymes, leading to the stabilization and accumulation of the HIF-1α subunit.[7][8]
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS)
-
Cell culture dishes
-
Test compound and vehicle control
-
Cobalt chloride (CoCl2) as a positive control for hypoxia induction
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-HIF-1α and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to attach. Treat the cells with the test compound at various concentrations for a specified time (e.g., 4-24 hours). Include a vehicle control and a positive control (e.g., 100 µM CoCl2).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensity for HIF-1α relative to the β-actin loading control to determine the extent of HIF-1α stabilization.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Simplified HIF-1α signaling pathway.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Carbamoyl-2-methylpropanoic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 3-Carbamoyl-2-methylpropanoic acid derivatives, focusing on their potential as therapeutic agents. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate informed decision-making in drug discovery and development.
Introduction
This compound and its derivatives are a class of small molecules that have garnered interest in medicinal chemistry due to their diverse biological activities. These compounds share a common structural scaffold but can be modified with various substituents to modulate their physicochemical properties and biological targets. This guide focuses on the comparative analysis of these derivatives in key therapeutic areas, including inflammation, cancer, and hypoxia-related conditions.
Anti-inflammatory and Analgesic Activity
Derivatives of this compound have been investigated for their potential to alleviate inflammation and pain. The following table summarizes the anti-inflammatory activity of representative carbamoyl-containing compounds, evaluated using the carrageenan-induced paw edema model in rats.
| Compound/Derivative | Structure | Maximum Inhibition (%) | Reference |
| Ibuprofen Derivative 5 | Ibuprofen + L-proline methyl ester | 40.64 | [1] |
| Ibuprofen Derivative 6 | Ibuprofen + Sarcosine methyl ester | 52.91 | [1] |
| Naproxen Derivative 9 | Naproxen + L-proline methyl ester | 83.91 | [1] |
| Naproxen Derivative 10 | Naproxen + Sarcosine methyl ester | 87.82 | [1] |
| Indomethacin (Standard) | - | 78.8 | [2] |
Note: While not direct derivatives of this compound, these carbamoylmethyl esters of NSAIDs provide a relevant comparison for anti-inflammatory potential.
Structure-Activity Relationship for Anti-inflammatory Effects
The data suggests that the nature of the parent nonsteroidal anti-inflammatory drug (NSAID) and the linked amino acid ester significantly influences the anti-inflammatory potency. Notably, the naproxen derivatives exhibited greater anti-inflammatory activity compared to the ibuprofen derivatives.[1] Within the naproxen series, the derivative incorporating a sarcosine methyl ester (Compound 10) showed the highest percentage of inflammation inhibition.[1]
Cytotoxic Activity in Cancer Cell Lines
The potential of this compound derivatives as anti-cancer agents is an emerging area of research. While specific comparative data for a series of these exact derivatives is limited, related compounds containing carbamoyl moieties have been evaluated for their cytotoxicity against various cancer cell lines.
| Compound/Derivative | Cell Line | GI50 (µM) | Reference |
| Carbazole Derivative 4a | MCF-7 | 28.3 | [3] |
| Carbazole Derivative 4c | MCF-7 | 13.4 | [3] |
| Carbazole Derivative 3d | MDA-MB-231 | 19.3 | [3] |
| Carbazole Derivative 4d | MDA-MB-231 | 18.0 | [3] |
Note: The data above is for carbazole derivatives with aminocarbazole groups and is presented to illustrate the potential cytotoxic effects of carbamoyl-related structures.
Structure-Activity Relationship for Cytotoxicity
For the evaluated carbazole derivatives, the position of the aminocarbazole group and the nature of the substituents appear to influence the cytotoxic activity. In general, derivatives with the aminocarbazole group at the 2-position showed greater cytotoxicity against the tested breast cancer cell lines.[3]
Inhibition of Hypoxia-Inducible Factor (HIF) Signaling
A promising therapeutic avenue for this compound derivatives is the inhibition of the Hypoxia-Inducible Factor (HIF) signaling pathway. Specifically, 3-Carbamoyl-3-methylpropanoic acid has been noted for its potential interaction with HIF prolyl hydroxylase domain (PHD) enzymes, which are key regulators of HIF-1α stability.[4] Inhibition of PHDs leads to the stabilization of HIF-1α and can be a therapeutic strategy in conditions like anemia and ischemia.
The following diagram illustrates the general mechanism of HIF-1α regulation and the potential point of intervention for PHD inhibitors.
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions, and the point of inhibition by this compound derivatives.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats (150-200 g) are typically used.
-
Compound Administration: Test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) are administered, usually intraperitoneally or orally, 30-60 minutes before carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in saline (e.g., 0.1 mL) is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.[1][2]
Acetic Acid-Induced Writhing Test in Mice
This assay is used to screen for peripheral analgesic activity.
-
Animal Model: Swiss albino mice (20-25 g) are commonly used.
-
Compound Administration: Test compounds, a vehicle control, and a standard analgesic (e.g., diclofenac sodium) are administered prior to the acetic acid injection.
-
Induction of Writhing: A solution of acetic acid (e.g., 0.6-1% in saline) is injected intraperitoneally.
-
Observation: Immediately after the injection, the mice are placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period (e.g., 15-20 minutes).
-
Calculation of Analgesic Activity: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration that inhibits cell growth by 50%) is determined.[5]
HIF-1α Inhibition Assay (Luciferase Reporter Assay)
This cell-based assay is used to screen for inhibitors of HIF-1α transcriptional activity.
-
Cell Line: A cancer cell line (e.g., MDA-MB-231) is stably transfected with a luciferase reporter gene under the control of a hypoxia-responsive element (HRE).
-
Compound Treatment: The cells are treated with the test compounds under hypoxic conditions (or stimulated with a hypoxia-mimetic agent like cobalt chloride).
-
Luciferase Activity Measurement: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The inhibitory activity of the compounds on HIF-1α transcriptional activity is determined by the reduction in luciferase signal compared to untreated hypoxic cells. The IC50 value (concentration that inhibits 50% of the HIF-1α activity) can be calculated.[6]
Workflow for Comparative Analysis
The following diagram outlines a typical workflow for the comparative analysis of novel this compound derivatives.
Caption: A generalized workflow for the synthesis, screening, and evaluation of this compound derivatives.
Conclusion
This comparative guide provides a framework for the evaluation of this compound derivatives as potential therapeutic agents. The presented data on related compounds highlight the potential for this scaffold in developing novel anti-inflammatory, analgesic, and anti-cancer drugs, possibly through the modulation of the HIF-1 signaling pathway. The detailed experimental protocols and workflow diagrams serve as a resource for researchers to design and conduct further studies to elucidate the structure-activity relationships and identify lead candidates for preclinical and clinical development. Further research focusing on a systematic variation of substituents on the this compound core is warranted to fully explore the therapeutic potential of this chemical class.
References
- 1. Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Carbamoyl-3-methylpropanoic acid | 873376-02-4 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluationof Novel HIF1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Carbamoyl-2-methylpropanoic Acid: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed, step-by-step guide for the safe disposal of 3-Carbamoyl-2-methylpropanoic acid, synthesized from publicly available safety data sheets and general best practices for chemical waste management.
Essential Safety Information
Before handling this compound, it is crucial to be familiar with its properties and associated hazards. This information is critical for implementing appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| Appearance | Almost white powder | [2] |
| Melting Point | 100-105°C | [2] |
| Solubility | DMSO: 50 mg/mL (208.12 mM) | [2] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. | [3] |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. | [3] |
**Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed in a designated and well-ventilated area, such as a fume hood.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][3]
2. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels).
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[4]
3. Containerization:
-
Use a chemically compatible and sealable container for waste collection.[4] The original product container can be used if it is in good condition.
-
Ensure the container is properly labeled with the full chemical name ("this compound") and the appropriate hazard symbols.
4. Spill Management:
-
In the event of a spill, avoid generating dust.[2]
-
For small spills, carefully collect the solid material using a scoop or other appropriate tool and place it in the designated waste container.
-
Clean the spill area with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials as contaminated waste.
5. Final Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the waste container.
-
Do not dispose of this compound down the drain or in the regular trash.[5]
6. Decontamination of Empty Containers:
-
If the original container is to be disposed of, it must be thoroughly rinsed. The first rinse should be collected and disposed of as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best to consult with your EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | C5H9NO3 | CID 10219449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. targetmol.com [targetmol.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling 3-Carbamoyl-2-methylpropanoic acid
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for handling 3-Carbamoyl-2-methylpropanoic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational conduct.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety. A hazard assessment of specific laboratory operations should be conducted to determine if additional PPE is required.
| PPE Category | Item | Specification |
| Respiratory Protection | Respirator | A government-approved respirator is required.[1] In cases of nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. |
| Hand Protection | Gloves | Use compatible, chemical-resistant gloves.[1] Gloves must be inspected for integrity before each use.[1] Employ proper glove removal technique to avoid skin contact with the substance.[1] |
| Eye and Face Protection | Safety Eyewear | Government-approved eye and face protection, such as safety glasses with side shields or chemical splash goggles, must be worn.[1] A face shield may be necessary for splash-prone situations.[2][3] |
| Body Protection | Protective Clothing | A lab coat or other protective clothing is required.[1] For situations with a higher risk of exposure, a complete chemical-resistant suit may be necessary. |
| Foot Protection | Footwear | Protective boots should be worn if the situation demands.[1] |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is critical for the safe handling of this compound.
-
Engineering Controls : Always handle this chemical in a well-ventilated area.[1] The use of a fume hood or a closed system with local exhaust is recommended to prevent direct exposure.[1] Ensure that a safety shower and eye bath are readily accessible.[1]
-
Pre-Handling Inspection : Before starting any work, inspect all PPE for damage or defects. Ensure all equipment is clean and in good working order.
-
Donning PPE : Put on all required PPE as listed in the table above before entering the designated handling area.
-
Handling the Chemical :
-
Post-Handling :
-
Wash hands and face thoroughly after handling the chemical.[1]
-
If skin contact occurs, wash the affected area with plenty of soap and water.[1]
-
In case of eye contact, rinse cautiously with water for several minutes.[4] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[4]
-
If inhaled, move to an area with fresh air.[1]
-
Seek medical attention if you feel unwell after exposure.[1]
-
Contaminated clothing should be washed before reuse.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical : Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1] Do not allow the product to enter drains.[1]
-
Contaminated Materials : Any materials used for cleaning up spills, such as rags or absorbent materials, should be placed in a sealed bag and held for waste disposal.[1]
-
Containers : Handle uncleaned containers as you would the product itself. Do not mix with other waste.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
